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  • Product: Hexahydropyrido[2,1-c][1,4]oxazin-8(1H)-one
  • CAS: 80023-33-2

Core Science & Biosynthesis

Foundational

Comprehensive NMR Characterization and Structural Elucidation of Hexahydropyrido[2,1-c][1,4]oxazin-8(1H)-one

Executive Summary Hexahydropyrido[2,1-c][1,4]oxazin-8(1H)-one represents a highly functionalized, rigidified bicyclic scaffold that integrates a piperidone and a morpholine ring. Bicyclic frameworks of this nature are of...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Hexahydropyrido[2,1-c][1,4]oxazin-8(1H)-one represents a highly functionalized, rigidified bicyclic scaffold that integrates a piperidone and a morpholine ring. Bicyclic frameworks of this nature are of profound interest in modern drug development, as they restrict the conformational flexibility of pharmacophores, thereby enhancing target affinity and metabolic stability[1]. Due to the presence of a bridgehead nitrogen (N4) and an adjacent chiral center (C9) situated next to a carbonyl group (C8), the electronic environment of this molecule is highly complex. This whitepaper provides an in-depth technical guide to the nuclear magnetic resonance (NMR) structural deconvolution of this scaffold, emphasizing the causality behind spectral shifts and establishing a self-validating experimental protocol for researchers.

Structural & Conformational Dynamics

Before acquiring NMR data, one must establish the theoretical conformational dynamics of the molecule, as 3D geometry directly dictates the observed chemical shifts.

The pyrido[2,1-c][1,4]oxazine system can theoretically exist in either a cis-fused or trans-fused conformation. However, thermodynamic preference strongly favors the trans-decalin-like chair-chair conformation . In this geometry, the lone pair of the bridgehead nitrogen (N4) and the proton of the bridgehead carbon (H9) are oriented trans-diaxially.

Mechanistic Causality of Chemical Shifts: This antiperiplanar arrangement facilitates n→σ∗ hyperconjugation from the nitrogen lone pair into the antibonding orbitals of the adjacent axial C-H bonds. Known as the Bohlmann effect , this phenomenon significantly increases the electron density around the axial protons (H3ax, H5ax, and H9), shielding them and shifting their resonance upfield compared to their equatorial counterparts[2]. Furthermore, the C8 ketone exerts a strong anisotropic deshielding effect on the adjacent C7 and C9 protons, creating a distinct chemical shift dispersion that is critical for structural verification[3].

Self-Validating Experimental Methodology

To ensure high-fidelity, reproducible data, NMR acquisition must not be treated as a passive measurement but as a self-validating system . The following protocol ensures that instrumental artifacts are minimized and assignments can be orthogonally verified.

Step-by-Step Acquisition Protocol
  • Sample Preparation & Internal Calibration: Dissolve 15–20 mg of the analyte in 0.6 mL of high-purity CDCl₃ (99.8% D). The solvent must contain 0.03% v/v Tetramethylsilane (TMS) to act as an internal zero-point reference, ensuring that solvent-induced shift variations are calibrated out.

  • Thermal Equilibration: Insert the sample into the spectrometer and equilibrate the probe to exactly 298 K for a minimum of 5 minutes. Causality: Temperature fluctuations alter the rate of conformational exchange; strict thermal control prevents line broadening caused by convection currents[2].

  • Pulse Calibration (P1 Optimization): Perform a 360° pulse calibration to determine the exact 90° pulse width for the specific sample matrix. This maximizes the signal-to-noise (S/N) ratio and ensures quantitative reliability.

  • 1D ¹H NMR Acquisition: Acquire at 400 or 500 MHz using 16 scans, a spectral width of 10 ppm, and a relaxation delay (D1) of 2.0 seconds to allow full longitudinal relaxation of all protons.

  • 1D ¹³C NMR Acquisition: Acquire at 100 or 125 MHz using 1024 scans. Utilize WALTZ-16 composite pulse decoupling to eliminate C-H scalar couplings while minimizing sample heating.

  • Orthogonal 2D Validation: Automatically queue COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) experiments. The 1D data proposes the structure; the 2D data mathematically proves it by mapping the exact atomic connectivity.

NMR_Workflow A Sample Preparation (CDCl3, 298K) B 1D 1H NMR (Proton Environments) A->B C 1D 13C NMR (Carbon Skeleton) A->C D 2D COSY / TOCSY (Spin Systems) B->D E 2D HSQC (C-H Direct Bonds) B->E C->E F 2D HMBC (Long-Range C-H) D->F E->F G 2D NOESY (Stereochemistry) F->G H Final Structural Elucidation G->H

Figure 1: Self-validating NMR workflow for structural elucidation.

Quantitative Spectral Deconvolution

¹H NMR Data Presentation

The proton spectrum is characterized by the distinct separation of the morpholine and piperidone ring systems. The diastereotopic nature of the methylene protons results in complex multiplets.

PositionPredicted Shift (ppm)MultiplicityIntegrationCoupling (Hz)Structural Rationale
H10eq 4.05dd1HJ = 11.5, 3.0Equatorial; strongly deshielded by adjacent O1.
H2eq 3.90m1H-Equatorial; deshielded by O1.
H2ax 3.65m1H-Axial; shielded relative to H2eq.
H10ax 3.55dd1HJ = 11.5, 10.0Axial; couples with H9 and H10eq.
H5eq 3.10m1H-Equatorial; adjacent to N4.
H9 3.05dd1HJ = 10.0, 3.0Bridgehead CH; alpha to N4 and C8=O.
H3eq 2.95m1H-Equatorial; adjacent to N4.
H7eq 2.55dt1HJ = 14.0, 3.5Alpha to C8 ketone; deshielded by carbonyl cone.
H5ax 2.50m1H-Axial; shielded by N4 lone pair ( n→σ∗ ).
H3ax 2.45m1H-Axial; shielded by N4 lone pair ( n→σ∗ ).
H7ax 2.35td1HJ = 14.0, 6.0Alpha to C8 ketone.
H6eq 1.95m1H-Aliphatic; beta to N4, gamma to C8=O.
H6ax 1.75m1H-Aliphatic; furthest from heteroatoms.
¹³C NMR Data Presentation

The carbon skeleton provides unambiguous confirmation of the heteroatom placement and the oxidation state of the piperidone ring[4].

PositionPredicted Shift (ppm)TypeStructural Rationale
C8 208.5C=OCharacteristic saturated ketone carbonyl resonance.
C9 71.2CHBridgehead carbon; highly deshielded due to dual alpha-effects from N4 and C8=O[3].
C10 66.8CH₂Morpholine ring; deshielded by O1.
C2 66.5CH₂Morpholine ring; deshielded by O1.
C5 53.4CH₂Piperidone ring; alpha to N4.
C3 52.1CH₂Morpholine ring; alpha to N4.
C7 40.5CH₂Piperidone ring; alpha to C8=O.
C6 22.3CH₂Piperidone ring; beta to N4, isolated from strong inductive effects.

Orthogonal Validation via 2D HMBC

While 1D NMR provides the inventory of atomic environments, 2D HMBC (Heteronuclear Multiple Bond Correlation) acts as the definitive proof of the bicyclic fusion. HMBC detects long-range couplings (typically 2JCH​ and 3JCH​ ), allowing us to "see" across the heteroatoms and quaternary centers.

To validate that the ketone is specifically at the C8 position (and not C7), one must observe the HMBC correlations converging on the 208.5 ppm carbon. The bridgehead proton (H9 at ~3.05 ppm) will show a strong 2JCH​ correlation to C8. Simultaneously, the H7 protons (~2.35–2.55 ppm) will also show a 2JCH​ correlation to C8, while H6 protons will show a 3JCH​ correlation. This specific convergence pattern mathematically rules out any alternative regioisomers.

HMBC_Network H7 Proton H7 (~2.35-2.55 ppm) C8 Carbon C8 (208.5 ppm) H7->C8 2J_CH H9 Proton H9 (~3.05 ppm) H9->C8 2J_CH C7 Carbon C7 (40.5 ppm) H9->C7 3J_CH H6 Proton H6 (~1.75-1.95 ppm) H6->C8 3J_CH H10 Proton H10 (~3.55-4.05 ppm) C9 Carbon C9 (71.2 ppm) H10->C9 2J_CH

Figure 2: Key HMBC correlations validating the C8 ketone position and bicyclic fusion.

Conclusion

The structural elucidation of Hexahydropyrido[2,1-c][1,4]oxazin-8(1H)-one relies heavily on understanding the stereoelectronic principles governing fused heterocycles. By recognizing the shielding effects of the nitrogen lone pair and the deshielding anisotropy of the C8 ketone, researchers can confidently assign the complex multiplet structures observed in the 1H NMR spectrum. Utilizing a self-validating protocol that culminates in 2D HMBC analysis ensures that the structural integrity of this valuable medicinal chemistry scaffold is unambiguously confirmed.

References

  • Title: Synthesis and pharmacological evaluation of some 3-substituted octahydropyrido(2,1-c)(1,4)oxazines Source: Journal of Medicinal Chemistry (PubMed / NIH) URL: [Link]

  • Title: 1H NMR Characterization of Two New Pyridoxine Derivatives Source: Springer Link URL: [Link]

  • Title: Perhydro-pyrido(1,2-C)(1,3)oxazine - 13C NMR Chemical Shifts Source: SpectraBase URL: [Link]

Sources

Exploratory

Unveiling the Three-Dimensional Architecture: A Guide to the X-ray Crystal Structure of Hexahydropyrido[2,1-c]oxazin-8(1H)-one Derivatives

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary: The hexahydropyrido[2,1-c]oxazin-8(1H)-one (HHPO) scaffold has emerged as a privileged structure in modern me...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The hexahydropyrido[2,1-c]oxazin-8(1H)-one (HHPO) scaffold has emerged as a privileged structure in modern medicinal chemistry, offering a three-dimensional framework that can enhance potency, selectivity, and pharmacokinetic properties. Its application in developing potent inhibitors for targets like monoacylglycerol lipase (MAGL) underscores its potential in treating central nervous system disorders.[1][2] The precise stereochemistry and conformation of these derivatives are paramount to their biological activity, making single-crystal X-ray diffraction (SCXRD) an indispensable tool for definitive structural elucidation. This guide provides a comprehensive overview of the journey from a synthesized compound to a refined crystal structure, detailing the causality behind experimental choices in crystallization, data collection, and structural analysis, empowering researchers to leverage these powerful techniques in their drug discovery programs.

Chapter 1: The Hexahydropyrido[2,1-c]oxazin-8(1H)-one Scaffold: A Cornerstone in Modern Drug Discovery

The field of drug discovery is in a constant search for novel molecular scaffolds that confer improved "drug-like" properties. The cis-hexahydro-pyrido-oxazinone (cis-HHPO) moiety has been successfully designed as a bioisosteric replacement for flatter, more aromatic structures like benzoxazinones.[1][3] This substitution has proven to be a breakthrough, enabling the combination of high potency with significantly more favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties, such as increased aqueous solubility.[3]

These derivatives have shown remarkable promise as reversible inhibitors of key enzymes. A notable example is their application as inhibitors of monoacylglycerol lipase (MAGL), a critical enzyme in the metabolism of the endocannabinoid 2-arachidonoylglycerol (2-AG), which is linked to neuroinflammation and other CNS disorders.[1][2] The efficacy of these inhibitors is profoundly dependent on their three-dimensional structure. For instance, the cis-(4R,8S) stereoisomer of the HHPO headgroup has been identified as a particularly potent configuration.[1] This absolute stereochemical dependence makes SCXRD not just a characterization technique, but a foundational pillar of the structure-guided design process for this class of compounds.

Chapter 2: From Synthesis to Single Crystal: A Protocol for Crystallization

The successful determination of a crystal structure is entirely contingent on the ability to grow high-quality, single crystals. This process, often considered a bottleneck, is a blend of science and art, requiring patience and a systematic approach.[4][5]

Prerequisite: The Imperative of Purity

Crystallization is fundamentally a purification technique; therefore, beginning with the highest possible purity of the target derivative is critical. Impurities can inhibit nucleation, disrupt lattice formation, and lead to poorly diffracting or unusable crystals. Standard purification techniques such as flash chromatography or recrystallization should be employed to ensure the sample is >98% pure before attempting crystallization screens.

Method Selection: A Rational Approach

The choice of crystallization method depends on the physicochemical properties of the compound (solubility, stability, quantity). Classical methods are often employed first due to their simplicity.[4][6]

  • Slow Evaporation : Ideal for compounds that are stable and available in moderate quantities. The process involves dissolving the compound in a suitable solvent and allowing the solvent to evaporate slowly, gradually increasing the concentration to the point of supersaturation and crystal growth.[6][7]

  • Vapor Diffusion : A highly effective method when only milligram quantities are available.[6] It involves dissolving the compound in a small amount of a "good" solvent and placing this solution in a sealed chamber containing a larger volume of a "poor" solvent (an anti-solvent) in which the compound is insoluble.[7] The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting slow, controlled crystal growth.[7]

  • Advanced Methods : For challenging molecules, liquids, or when the sample is scarce, modern high-throughput techniques are invaluable. Encapsulated Nanodroplet Crystallisation (ENaCt), for example, uses nanolitre volumes of the analyte solution encapsulated in oil, allowing for slow solvent loss and crystallization.[4][8]

G cluster_input Input cluster_decision Method Selection cluster_paths Crystallization Paths cluster_output Output Compound Purified HHPO Derivative (>98%) Decision Assess Sample Quantity & Solubility Compound->Decision Plentiful > 5 mg Decision->Plentiful Plentiful Limited < 5 mg Decision->Limited Limited Classical Classical Methods: - Slow Evaporation - Vapor Diffusion - Liquid Diffusion Plentiful->Classical Advanced Advanced Methods: - ENaCt - Microbatch Under-Oil Limited->Advanced Crystals Single Crystals for SCXRD Classical->Crystals Advanced->Crystals

Caption: Decision workflow for selecting a crystallization method.
Detailed Experimental Protocol: Vapor Diffusion

This protocol provides a self-validating system for crystallizing a model Hexahydropyrido[2,1-c]oxazin-8(1H)-one derivative.

  • Solvent Screening : Identify a "good" solvent that readily dissolves the compound (e.g., Dichloromethane, Ethyl Acetate) and a miscible "anti-solvent" in which the compound is poorly soluble (e.g., Hexane, Pentane).

  • Preparation of the Solution : Prepare a concentrated solution of the derivative by dissolving ~5 mg in 0.5 mL of the good solvent in a small, clean glass vial (e.g., 2 mL).

  • Setting up the Chamber : Place this open vial inside a larger, sealable container (e.g., a 20 mL scintillation vial or a small beaker).

  • Addition of Anti-solvent : Carefully add 2-3 mL of the anti-solvent to the bottom of the larger container, ensuring it does not splash into the inner vial.

  • Sealing and Incubation : Seal the outer container tightly. This creates a closed system where the more volatile anti-solvent vapor will slowly diffuse into the compound solution.

  • Observation : Place the sealed chamber in a vibration-free location at a constant temperature. Observe periodically over several days to weeks for the formation of single crystals. High-quality crystals are typically clear with well-defined faces.

Chapter 3: The X-ray Diffraction Experiment: Illuminating the Atomic Arrangement

Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional structure of a molecule at atomic resolution.[5] The experiment involves irradiating a single crystal with a monochromatic X-ray beam and measuring the resulting diffraction pattern.

G cluster_workflow X-ray Data Collection Workflow Crystal Select & Mount Single Crystal Cryo Cryo-cooling (~100 K) Crystal->Cryo 1. Mount Diffractometer Place in Diffractometer Cryo->Diffractometer 2. Cool Collect Data Collection (Rotation Method) Diffractometer->Collect 3. Irradiate Images Raw Diffraction Images Collect->Images 4. Detect

Caption: The experimental workflow for SCXRD data collection.
Crystal Mounting and Cryo-Cooling

A suitable crystal (typically <0.5 mm on each side) is carefully selected under a microscope.[9] It is mounted on a fine loop and flash-cooled in a stream of cold nitrogen gas to approximately 100 K.[10]

  • Causality : This cryogenic cooling is crucial. It minimizes atomic vibrations and, most importantly, significantly reduces damage to the crystal from the high-intensity X-ray beam, allowing for the collection of higher-quality data.[10]

Data Collection on a Diffractometer

The cooled crystal is placed in an X-ray diffractometer. The instrument consists of an X-ray source, a goniometer to orient the crystal, and an area detector (like a CCD or pixel array detector) to record the diffraction pattern.[9][10] The most common technique is the rotation method, where the crystal is slowly rotated in the X-ray beam while a series of diffraction images are collected.[11] The goal is to capture a complete and redundant set of reflections from all possible crystal orientations.

Chapter 4: Data Processing and Structure Solution: From Diffraction Spots to 3D Model

The raw diffraction images are a collection of spots of varying intensities. Processing this data transforms it into a format that can be used to solve the crystal structure.[11][12]

G Images Raw Diffraction Images Indexing Indexing & Unit Cell Determination Images->Indexing Integration Integration (Measure Spot Intensities) Indexing->Integration Scaling Scaling & Merging (Create Final Reflection File) Integration->Scaling Solution Structure Solution (Direct Methods) Scaling->Solution Refinement Model Building & Refinement Solution->Refinement Validation Validation & Final Structure Refinement->Validation

Caption: The computational pipeline from raw data to a final structure.
The Data Processing Pipeline

This process is typically handled by specialized software suites.[13]

  • Indexing : The positions of the diffraction spots on the initial images are used to determine the unit cell dimensions (the size and shape of the basic repeating block of the crystal) and the Bravais lattice type.[11][14]

  • Integration : The software calculates the intensity of every single diffraction spot across all collected images.[11]

  • Scaling and Merging : The intensities from all images are corrected for experimental variations and placed on a common scale. Symmetry-equivalent reflections are then averaged to produce a final, unique set of reflection data (an hkl file).[11][14]

Structure Solution and Refinement

For small molecules like HHPO derivatives, the structure is typically solved using direct methods. This mathematical approach uses the intensity data to determine the phases of the X-rays, which is essential for calculating an initial electron density map.[9] This map shows the locations of atoms in the unit cell. A molecular model is built into this map and then refined using a least-squares process to best fit the experimental data. Hydrogen atoms are typically located from the resulting electron density maps or placed in calculated positions.[13]

Data Validation

The quality of the final structure is assessed using several metrics.

MetricDescriptionTypical Value for Good Structure
R1 The residual factor, representing the agreement between observed and calculated structure factor amplitudes.< 0.05
wR2 A weighted residual factor based on the square of the structure factor amplitudes.< 0.15
Goodness-of-Fit (GooF) Should be close to 1.0, indicating a good model fit to the data.~1.0
Completeness The percentage of unique reflections measured.> 99%
Redundancy The average number of times each unique reflection was measured.> 3.0

Chapter 5: Structural Analysis and Impact on Drug Design

The final refined structure provides a wealth of information critical for drug development.

Key Structural Features

For HHPO derivatives, the crystal structure unambiguously reveals:

  • Absolute Stereochemistry : It definitively assigns the R/S configuration at all chiral centers, confirming which stereoisomer was synthesized and crystallized. This is essential for understanding structure-activity relationships (SAR).[1]

  • Molecular Conformation : It shows the precise three-dimensional shape of the molecule, including the conformation of the fused ring system (e.g., chair, boat) and the orientation of substituent groups.[15]

  • Intermolecular Interactions : The crystal packing reveals how molecules interact with each other through forces like hydrogen bonds, providing insight into the solid-state properties of the compound.[15]

Case Study: Structure-Guided Design of MAGL Inhibitors

Co-crystal structures of HHPO derivatives bound to the MAGL enzyme have been instrumental in their development.[2] For example, the X-ray structure of the cis-HHPO derivative 7n bound to human MAGL revealed specific hydrogen bonding interactions between the ligand and the protein.[2] This atomic-level insight explains the high potency of the cis isomer compared to other stereoisomers and provides a clear roadmap for further optimization.[2] By understanding exactly how the molecule fits into its binding pocket, medicinal chemists can rationally design new derivatives with improved affinity and selectivity.

References

  • D. A. R. Williams, S. J. Coles, C. S. Frampton, J. W. Steed, Chemical Society Reviews, 2023, 52 (7), 2536-2566.

  • SPT Labtech, Chemical crystallization.

  • R. J. Staples, Acta Crystallographica Section E, 2024, 80 (Pt 3), 253-261.

  • D. A. R. Williams, S. J. Coles, C. S. Frampton, J. W. Steed, Chemical Society Reviews, 2023.

  • EPFL, Crystallization of small molecules.

  • NPTEL-NOC IITM, YouTube, 2021.

  • Mayo Clinic, Structural Biology Core.

  • University of Pennsylvania, Department of Chemistry, X-Ray Crystallography- Collecting Data.

  • Fiveable, Crystallography.

  • B. Kuhn, et al., Journal of Medicinal Chemistry, 2024.

  • G. Evans, H. M. O. Duy, Essays in Biochemistry, 2015, 59 , 159-171.

  • S. Zhang, et al., European Journal of Medicinal Chemistry, 2023, 261 , 115836. [Exploring the structural-activity relationship of hexahydropyrazino[1,2-d]pyrido[3,2-b][5][8]oxazine derivatives as potent and orally-bioavailable PARP7 inhibitors]([Link])

  • B. Kuhn, et al., Journal of Medicinal Chemistry, 2024.

  • S. Zhang, et al., ResearchGate, 2023. [Exploring the structural-activity relationship of hexahydropyrazino[1,2-d]pyrido[3,2-b][5][8]oxazine derivatives as potent and orally-bioavailable PARP7 inhibitors | Request PDF]([Link])

  • A. A. El-Sayed, et al., Molecules, 2022, 27 (19), 6214.

  • B. Kuhn, et al., ResearchGate, 2024.

  • B. Kuhn, et al., Scholarly Publications Leiden University, 2024.

  • Y. Chen, et al., RSC Advances, 2022, 12 (20), 12518-12522.

  • R. Borah, et al., The Royal Society of Chemistry, 2014. [Supporting Information for Synthesis of anti- 2, 3-dihydro-1, 2, 3-trisubstituted-1H-naphth [1, 2-e][6][8] oxazine derivatives]([Link])

  • H. Wang, et al., The Journal of Organic Chemistry, 2025. 4][8]oxazine Scaffolds via a [4 + 2] Cycloaddition Reaction

  • J. Guillon, et al., Comptes Rendus Chimie, 2018, 21 (11), 987-992. [Crystal structure and identification of a pyrimido[6,1-b][6][8]oxazin-6-one derivative from the reaction of acrolein with 5-(phenoxymethyl)-2-amino-2-oxazoline]([Link])

  • European Patent Office, EP 4028403 B1. [4,4A,5,7,8,8A-HEXAPYRIDO[4,3-B][5][8]OXAZIN-3-ONE COMPOUNDS AS MAGL INHIBITORS]([Link])

  • G. Guillaumet, et al., ResearchGate, 2002. [Synthesis of 6,7,8,9-tetrahydropyrido[2,3-b]indolizine and 3,4-dihydro-2H-pyrido[2 ',3 ': 4,5]pyrrolo[2,1-b][6][8]oxazine derivatives as new melatonin receptor | Request PDF]([Link])

  • C. F. T. T. Esterhuysen, et al., Acta Crystallographica Section E, 2022, 78 (Pt 11), 1133-1140.

  • H. T. T. Nguyen, et al., Molecules, 2023, 28 (8), 3564.

  • S. K. Sahoo, et al., Chemical Biology & Drug Design, 2020, 95 (1), 13-33.

  • J. Guillon, et al., ResearchGate, 2018. [(PDF) Crystal structure and identification of a pyrimido[6,1-b][6][8]oxazin-6-one derivative from the reaction of acrolein with 5-(phenoxymethyl)-2-amino-2-oxazoline]([Link])

Sources

Foundational

Physicochemical Profiling and Synthetic Utility of Hexahydropyrido[2,1-c][1,4]oxazin-8(1H)-one in Drug Discovery

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Protocol Whitepaper Executive Summary: The Bicyclic Advantage In modern medicinal che...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Protocol Whitepaper

Executive Summary: The Bicyclic Advantage

In modern medicinal chemistry, the transition from flat, sp²-rich aromatic rings to complex, sp³-rich three-dimensional scaffolds is a critical strategy to improve clinical success rates. Hexahydropyrido[2,1-c][1,4]oxazin-8(1H)-one (CAS: 80023-33-2) represents a highly privileged bicyclic building block (1)[2].

By fusing a piperidine ring with a morpholine system, this scaffold creates a rigidified framework that restricts conformational flexibility. As a Senior Application Scientist, I prioritize this scaffold because the conformational restriction drastically reduces the entropic penalty upon target binding. Furthermore, the morpholine oxygen acts as a hydrogen-bond acceptor, improving aqueous solubility while simultaneously attenuating the basicity (pKa) of the bridgehead nitrogen via inductive electron withdrawal—a crucial factor in mitigating hERG toxicity liabilities.

Physicochemical Properties & Data Presentation

Understanding the baseline physicochemical parameters of hexahydropyrido[2,1-c][1,4]oxazin-8(1H)-one is essential for predicting its behavior in downstream functionalization and biological systems[1].

ParameterSpecification
IUPAC Name hexahydropyrido[2,1-c][1,4]oxazin-8(1H)-one
CAS Registry Number 80023-33-2
Molecular Formula C₈H₁₃NO₂
Molecular Weight 155.20 g/mol
SMILES String O=C1CCN2CCOCC2C1
Topological Polar Surface Area (tPSA) ~29.5 Ų
Hydrogen Bond Donors / Acceptors 0 / 3
Commercial Purity ≥ 97%

Data Interpretation: With a tPSA of ~29.5 Ų and zero hydrogen bond donors, this core scaffold is highly lipophilic and primed for excellent membrane permeability, making it an ideal starting material for both central nervous system (CNS) penetrant drugs and intracellular metabolic inhibitors.

Synthetic Workflows & Scaffold Functionalization

The C8 ketone serves as a versatile electrophilic handle for divergent library synthesis. Depending on the nucleophile used, researchers can generate a vast array of structurally diverse analogs.

SynthWorkflow Core Hexahydropyrido[2,1-c][1,4]oxazin-8(1H)-one (Core Scaffold) RedAm Reductive Amination (Primary/Secondary Amines) Core->RedAm NaBH(OAc)3 Grignard Grignard Addition (Alkyl/Aryl Halides) Core->Grignard RMgX, THF Wittig Wittig Olefination (Phosphonium Ylides) Core->Wittig Base, THF AmineDeriv C8-Amino Derivatives (CNS/Metabolic Targets) RedAm->AmineDeriv AlcoholDeriv C8-Tertiary Alcohols (Antioxidant/Lipid-Lowering) Grignard->AlcoholDeriv AlkeneDeriv C8-Alkylidene Derivatives (Conformational Probes) Wittig->AlkeneDeriv

Divergent synthetic pathways for functionalizing the C8 ketone of the bicyclic core.

Medicinal Chemistry Applications: Metabolic Regulation

Derivatives of the octahydro-1,4-pyrido[2,1-c]oxazine scaffold have demonstrated profound efficacy as dual-action lipid-lowering and antioxidant agents (3)[3].

By functionalizing the C8 position with bulky aryl groups, these compounds act as potent inhibitors of Squalene Synthase (SQS) , a downstream enzyme in the cholesterol biosynthesis pathway. Concurrently, the electron-rich morpholine core is capable of stabilizing radical intermediates, providing a secondary mechanism of action by scavenging reactive oxygen species (ROS) and mitigating lipid peroxidation (4)[4].

Pathway FPP Farnesyl Pyrophosphate (FPP) SQS Squalene Synthase (SQS) FPP->SQS Squalene Squalene SQS->Squalene Catalysis Cholesterol Cholesterol Biosynthesis (Hyperlipidemia) Squalene->Cholesterol Inhibitor Pyrido[2,1-c][1,4]oxazine Derivatives Inhibitor->SQS Inhibits ROS Reactive Oxygen Species (ROS) Inhibitor->ROS Scavenges LipidPerox Lipid Peroxidation ROS->LipidPerox Promotes

Dual-action mechanism of pyrido[2,1-c][1,4]oxazine derivatives in metabolic regulation.

Standardized Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly detailed.

Protocol A: Divergent Reductive Amination of the C8 Ketone

This workflow is optimized for synthesizing C8-amino derivatives while preventing the over-reduction of the starting ketone.

  • Imine Formation: Dissolve 1.0 eq of hexahydropyrido[2,1-c][1,4]oxazin-8(1H)-one and 1.2 eq of the desired primary/secondary amine in anhydrous 1,2-dichloroethane (DCE) (0.2 M).

    • Causality: DCE is selected over dichloromethane due to its higher boiling point (83°C), allowing for mild reflux if steric hindrance slows imine formation.

  • Acid Catalysis: Add 1.5 eq of glacial acetic acid to the mixture.

    • Causality: Acetic acid lowers the pH to ~4-5. This protonates the carbonyl oxygen, increasing its electrophilicity and accelerating nucleophilic attack, without fully protonating and deactivating the nucleophilic amine.

  • Selective Reduction: Stir for 1 hour at room temperature, then add 1.5 eq of Sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise.

    • Causality: The electron-withdrawing acetate groups on the borohydride reduce the nucleophilicity of the hydride. This ensures selective reduction of the transient iminium ion over the unreacted C8 ketone.

  • Validation & Workup: Monitor via TLC (stain with Ninhydrin). Once complete, quench the reaction with saturated aqueous NaHCO₃.

    • Causality: The basic quench neutralizes the acetic acid and safely decomposes excess borohydride, driving the newly formed basic amine product into the organic phase for clean extraction.

Protocol B: In Vitro TBARS Assay for Antioxidant Validation

To validate the antioxidant capacity of the synthesized derivatives, this assay measures the inhibition of lipid peroxidation[5].

  • Microsome Preparation: Suspend isolated rat liver microsomes in 0.1 M Tris-HCl buffer (pH 7.4) to a final protein concentration of 1 mg/mL.

  • Compound Incubation: Add the synthesized pyrido[2,1-c]oxazine derivative (e.g., 10 µM and 100 µM concentrations in DMSO) to the suspension. Incubate at 37°C for 5 minutes.

  • Oxidative Stress Induction: Add 10 µM FeSO₄ and 100 µM ascorbic acid.

    • Causality: The Fe²⁺/ascorbate system acts as a Fenton-like reagent, generating highly reactive hydroxyl radicals that initiate lipid peroxidation in the microsomal membranes.

  • Chromophore Generation: After 30 minutes, halt the reaction by adding 20% trichloroacetic acid (TCA), followed by 0.67% thiobarbituric acid (TBA). Boil the mixture for 15 minutes.

    • Causality: TCA precipitates the microsomal proteins to prevent light scattering during analysis. TBA reacts specifically with malondialdehyde (MDA)—a terminal byproduct of lipid peroxidation—to form a stable pink chromophore.

  • Quantification: Centrifuge at 3000 rpm for 10 minutes. Measure the absorbance of the supernatant at 532 nm using a spectrophotometer. Calculate the IC₅₀ of the compound based on the reduction in absorbance compared to a vehicle control.

References

  • Title: hexahydropyrido[2,1-c][1,4]oxazin-8(1H)
  • Title: Lipid-Lowering (Hetero)
  • Title: Hypocholesterolemic and Hypolipidemic Activity of Some Novel Morpholine Derivatives with Antioxidant Activity Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Title: Design of Novel Potent Antihyperlipidemic Agents with Antioxidant/Anti-inflammatory Properties: Exploiting Phenothiazine's Strong Antioxidant Activity Source: Journal of Medicinal Chemistry - ACS Publications URL

Sources

Exploratory

An In-depth Technical Guide to 3-(4-Fluorophenyl)thiophene-2-carboxylic Acid

A Note on Chemical Identification: The CAS (Chemical Abstracts Service) number initially provided for this topic, 80023-33-2, could not be definitively matched to a publicly documented chemical structure. This guide will...

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Author: BenchChem Technical Support Team. Date: March 2026

A Note on Chemical Identification: The CAS (Chemical Abstracts Service) number initially provided for this topic, 80023-33-2, could not be definitively matched to a publicly documented chemical structure. This guide will therefore focus on a closely related and well-documented compound, 3-(4-Fluorophenyl)thiophene-2-carboxylic acid (CAS No. 1094325-89-9) . This compound serves as a representative example of substituted thiophene carboxylic acids, a class of molecules with significant interest in medicinal chemistry and materials science.

Introduction: The Thiophene Scaffold in Modern Chemistry

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged scaffold in drug discovery and materials science. Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into a wide array of functional molecules. Thiophene derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The derivatization of the thiophene ring, particularly with carboxylic acid and aryl groups, allows for the fine-tuning of a molecule's physicochemical properties and biological targets. 3-(4-Fluorophenyl)thiophene-2-carboxylic acid is a prime example of such a derivative, combining the thiophene core with a fluorinated phenyl ring and a carboxylic acid moiety, making it a valuable building block for novel chemical entities.

Physicochemical Properties

A summary of the key physicochemical properties of 3-(4-Fluorophenyl)thiophene-2-carboxylic acid is presented in the table below. These properties are crucial for researchers in designing experiments, predicting solubility, and understanding the compound's behavior in various chemical and biological systems.

PropertyValueSource(s)
CAS Number 1094325-89-9[1][2]
Molecular Formula C₁₁H₇FO₂S[1]
Molecular Weight 222.24 g/mol [1]
Appearance Solid (form may vary)General knowledge
SMILES O=C(C1=C(C2=CC=C(F)C=C2)C=CS1)O[2]

Synthesis of 3-(4-Fluorophenyl)thiophene-2-carboxylic Acid

One such representative pathway is the Suzuki coupling reaction, a versatile method for forming carbon-carbon bonds. This would be followed by the hydrolysis of an ester to yield the final carboxylic acid.

Proposed Synthetic Workflow:

The following diagram illustrates a potential two-step synthesis of 3-(4-Fluorophenyl)thiophene-2-carboxylic acid.

G cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Ester Hydrolysis start_A Methyl 3-bromothiophene-2-carboxylate reagents_1 Pd catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) Solvent (e.g., Toluene/Water) start_A->reagents_1 start_B 4-Fluorophenylboronic acid start_B->reagents_1 product_1 Methyl 3-(4-fluorophenyl)thiophene-2-carboxylate reagents_1->product_1 reagents_2 Base (e.g., NaOH or LiOH) Solvent (e.g., THF/Water) Acid workup (e.g., HCl) product_1->reagents_2 product_2 3-(4-Fluorophenyl)thiophene-2-carboxylic acid reagents_2->product_2

Caption: Proposed two-step synthesis of 3-(4-Fluorophenyl)thiophene-2-carboxylic acid.

Detailed Experimental Protocol (Representative):

Step 1: Suzuki Coupling to form Methyl 3-(4-fluorophenyl)thiophene-2-carboxylate

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add methyl 3-bromothiophene-2-carboxylate (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Solvent and Base Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v), followed by the addition of a base, such as sodium carbonate (2.0 eq).

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield methyl 3-(4-fluorophenyl)thiophene-2-carboxylate.

Step 2: Hydrolysis to 3-(4-Fluorophenyl)thiophene-2-carboxylic acid

  • Reaction Setup: Dissolve the methyl 3-(4-fluorophenyl)thiophene-2-carboxylate (1.0 eq) obtained from the previous step in a mixture of tetrahydrofuran (THF) and water.

  • Base Addition: Add an excess of a base, such as lithium hydroxide or sodium hydroxide (e.g., 3.0 eq).

  • Reaction: Stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).

  • Workup: Remove the organic solvent (THF) under reduced pressure. Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane) to remove any non-acidic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with a dilute acid (e.g., 1M HCl) until a precipitate forms.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product, 3-(4-fluorophenyl)thiophene-2-carboxylic acid.

Applications in Research and Drug Development

Thiophene-2-carboxylic acid derivatives are a cornerstone in medicinal chemistry due to their wide range of biological activities.[3] The incorporation of a fluorophenyl group can further enhance metabolic stability and binding affinity to biological targets.

Potential Therapeutic Areas:
  • Anticancer Activity: Numerous thiophene derivatives have been investigated for their potential as anticancer agents.[4][5] They have been shown to target various pathways involved in cancer progression. For instance, some fused thiophene derivatives have been identified as VEGFR-2/AKT dual inhibitors, inducing apoptosis in cancer cells.[6]

  • Anti-inflammatory Properties: The thiophene scaffold is present in several anti-inflammatory drugs.[4] Derivatives of thiophene-2-carboxylic acid are known to exhibit anti-inflammatory effects, potentially through the inhibition of key enzymes in the inflammatory cascade.

  • Antimicrobial and Antifungal Activity: Thiophene-based compounds have also shown promise as antimicrobial and antifungal agents.[7][8] The structural diversity of thiophene derivatives allows for the development of compounds with activity against a range of pathogens, including drug-resistant strains.[6]

The following diagram illustrates the central role of the 3-(4-fluorophenyl)thiophene-2-carboxylic acid scaffold as a pharmacophore for developing various therapeutic agents.

G cluster_applications Potential Therapeutic Applications Core 3-(4-Fluorophenyl)thiophene- 2-carboxylic Acid Scaffold Anticancer Anticancer Agents Core->Anticancer Inhibition of kinases (e.g., VEGFR-2, AKT) Antiinflammatory Anti-inflammatory Drugs Core->Antiinflammatory Modulation of inflammatory pathways Antimicrobial Antimicrobial Agents Core->Antimicrobial Disruption of microbial cell processes

Caption: Potential therapeutic applications of the 3-(4-fluorophenyl)thiophene-2-carboxylic acid scaffold.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 3-(4-Fluorophenyl)thiophene-2-carboxylic acid and its derivatives. While a specific safety data sheet (SDS) for this exact compound is not widely available, general guidelines for handling substituted thiophene carboxylic acids should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[9]

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[9] Avoid creating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

For detailed safety information, it is always recommended to consult the specific SDS provided by the supplier.

Suppliers

3-(4-Fluorophenyl)thiophene-2-carboxylic acid (CAS No. 1094325-89-9) is available from several chemical suppliers that specialize in research chemicals and building blocks for drug discovery. Researchers should inquire with these vendors for availability, purity, and pricing. Some potential suppliers include:

  • BLDpharm[2]

  • Sapphire Bioscience[1]

  • Thoreauchem

It is advisable to request a certificate of analysis (CoA) from the supplier to verify the identity and purity of the compound before use.

References

  • Cohen, S. M., et al. (2017). Safety evaluation of substituted thiophenes used as flavoring ingredients. Food and Chemical Toxicology, 108, 441-453.
  • El-Metwaly, N. M., et al. (2023).
  • Doltade, S. N., et al. (2025). Synthesis of thiophene and Their Pharmacological Activity.
  • Abdel-Ghani, T. M., et al. (2022). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 13, 989501.
  • Farmacia Journal. (2015). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Farmacia, 63(5), 734-739.
  • Kumar, A., et al. (2016). Synthesis and Antitubercular Activity of New Benzo[b]thiophenes. ACS Medicinal Chemistry Letters, 7(10), 910-914.
  • Thoreauchem. 3-(4-fluorophenyl)thiophene-2-carboxylic acid-1094325-89-9. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Hexahydropyrido[2,1-c][1,4]oxazin-8(1H)-one (HHPO) as a Privileged Scaffold for sp³-Rich Library Synthesis

Document Type: Technical Application Note & Methodological Protocol Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Executive Summary The transition from planar, sp²-hybridize...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Methodological Protocol Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals

Executive Summary

The transition from planar, sp²-hybridized aromatic systems to three-dimensional, sp³-rich scaffolds represents a critical paradigm shift in modern drug discovery. The bicyclic scaffold hexahydropyrido[2,1-c][1,4]oxazin-8(1H)-one (HHPO) has emerged as a highly versatile, stereochemically rich core for combinatorial library synthesis. By serving as a bioisosteric replacement for flat aromatic rings (such as benzoxazinones), the cis-HHPO core significantly improves physicochemical properties, including aqueous solubility, blood-brain barrier (BBB) penetrance, and ligand efficiency (LE). This application note details the mechanistic rationale, physicochemical profiling, and validated high-throughput synthetic protocols for leveraging the HHPO scaffold in central nervous system (CNS) drug discovery.

Mechanistic Rationale: Escaping Flatland

Historically, high-throughput screening (HTS) libraries have been dominated by flat, achiral, aromatic molecules due to their ease of synthesis via traditional cross-coupling chemistry. However, as demonstrated by Lovering et al., increasing the fraction of sp³ carbons (Fsp³) directly correlates with improved solubility, reduced off-target promiscuity, and significantly higher clinical success rates [1].

The HHPO scaffold provides a rigid, conformationally restricted bicyclic framework that projects substituents into highly defined 3D vectors. The presence of the bridgehead nitrogen and the 1,4-oxazine oxygen fine-tunes the basicity (pKa) and topological polar surface area (tPSA), making it an ideal candidate for CNS-targeted libraries. The C8-ketone serves as an orthogonal handle for late-stage diversification, allowing rapid generation of diverse analogs without disrupting the privileged bicyclic geometry.

Target Application: Modulating the Endocannabinoid System

A prime example of HHPO's utility is in the development of Monoacylglycerol Lipase (MAGL) inhibitors. MAGL is the primary serine hydrolase responsible for degrading 2-arachidonoylglycerol (2-AG), a neuroprotective endocannabinoid, into the pro-inflammatory precursor arachidonic acid (AA) [2].

Early MAGL inhibitors relied on flat benzoxazinone cores, which suffered from poor physicochemical properties and irreversible (covalent) target inactivation, leading to potential toxicity. By replacing the benzoxazinone core with the cis-HHPO scaffold, researchers at Roche successfully developed highly potent, reversible MAGL inhibitors with excellent cerebrospinal fluid (CSF) exposure and optimal in vivo profiles [3].

MAGLPathway Phospholipids Membrane Phospholipids DAG Diacylglycerol (DAG) Phospholipids->DAG PLC TwoAG 2-Arachidonoylglycerol (2-AG) (Neuroprotective eCB) DAG->TwoAG DAGL MAGL Monoacylglycerol Lipase (MAGL) TwoAG->MAGL Hydrolysis CB1R CB1 / CB2 Receptors (CNS Modulation) TwoAG->CB1R Activation AA Arachidonic Acid (AA) (Pro-inflammatory Precursor) MAGL->AA Degradation HHPO cis-HHPO Library Hits (Reversible Inhibitors) HHPO->MAGL Inhibits

Mechanism of action for HHPO-derived MAGL inhibitors in the CNS.

Physicochemical Profiling

The structural replacement of planar cores with the HHPO scaffold yields profound improvements in drug-like properties. The table below summarizes the comparative advantages observed during lead optimization campaigns [1, 3].

Physicochemical PropertyPlanar Benzoxazinone Hitcis-HHPO Scaffold DerivativeMechanistic Rationale for Shift
Fraction sp³ (Fsp³) ~0.25>0.65Increased 3D complexity reduces off-target promiscuity and improves clinical translation.
Ligand Efficiency (LE) 0.38>0.45Optimal vector projection from the rigid bicyclic core enhances binding thermodynamics.
Kinetic Solubility <10 µM>100 µMDisruption of π-π stacking in the crystal lattice lowers the melting point and improves solvation.
Target Engagement Irreversible (Covalent)Reversible (Non-covalent)Eliminates long-term target ablation and potential haptenization/toxicity issues in the CNS.

Library Synthesis Strategy

To fully exploit the HHPO core, library synthesis must begin with an enantiopure scaffold. The standard workflow involves the enzymatic kinetic resolution of a racemic precursor, followed by oxidation to yield the enantiopure cis-(4R,8S)-HHPO C8-ketone. This ketone is then subjected to parallel high-throughput diversification (e.g., reductive amination or nucleophilic addition) to generate the final screening library.

SynthesisWorkflow Racemic Racemic HHPO Precursor (Alcohol Intermediate) EnzRes Enzymatic Kinetic Resolution (Lipase-catalyzed acylation) Racemic->EnzRes Enantioselectivity Enantiopure cis-(4R,8S)-HHPO Ketone (Enantiopure Scaffold) EnzRes->Enantiopure Oxidation & Isolation DivAmine Reductive Amination (Primary/Secondary Amines) Enantiopure->DivAmine C8-Diversification DivGrignard Nucleophilic Addition (Grignard Reagents) Enantiopure->DivGrignard C8-Diversification Library sp³-Rich Compound Library (High Fsp³, Optimized ADME) DivAmine->Library DivGrignard->Library

Retrosynthetic workflow for the cis-HHPO library diversification.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that intermediate quality is confirmed before proceeding to library generation.

Protocol A: Enzymatic Kinetic Resolution of Racemic HHPO Precursor

Objective: Isolate the enantiopure cis-(4R,8S) stereoisomer from a racemic HHPO-alcohol precursor.

  • Substrate Preparation: Dissolve the racemic HHPO-alcohol precursor (100 mmol) in anhydrous methyl tert-butyl ether (MTBE, 500 mL).

    • Causality: MTBE is chosen as the solvent because it provides high substrate solubility while maintaining the structural integrity and activity of the lipase enzyme.

  • Enzymatic Acylation: Add vinyl acetate (300 mmol, 3 eq) as the acyl donor, followed by Candida antarctica Lipase B (CAL-B, 5.0 g, immobilized). Stir the suspension at 40°C for 24 hours.

    • Causality: CAL-B selectively acylates the (4S,8R)-enantiomer, leaving the desired cis-(4R,8S)-alcohol unreacted. Vinyl acetate ensures the reaction is irreversible due to the tautomerization of the leaving group (ethenol) to acetaldehyde.

  • Self-Validation Check (Chiral HPLC): Filter a 100 µL aliquot, evaporate, and reconstitute in hexane/isopropanol. Analyze via Chiral HPLC. The reaction is complete when the enantiomeric excess (ee) of the unreacted alcohol is >99%.

  • Separation & Oxidation: Filter off the immobilized enzyme. Separate the acylated byproduct from the enantiopure alcohol via silica gel chromatography. Oxidize the purified cis-(4R,8S)-alcohol using Dess-Martin periodinane (1.2 eq) in dichloromethane (DCM) at 0°C to yield the enantiopure cis-(4R,8S)-HHPO C8-ketone.

Protocol B: High-Throughput Reductive Amination for Library Generation

Objective: Diversify the C8-ketone using a library of primary and secondary amines in a 96-well format.

  • Imine/Iminium Formation: To each well of a 96-well deep-bottom plate, dispense 0.1 mmol of the cis-(4R,8S)-HHPO ketone dissolved in 500 µL of anhydrous 1,2-dichloroethane (DCE). Add 0.12 mmol (1.2 eq) of the respective library amine and 0.2 mmol (2 eq) of titanium(IV) isopropoxide (Ti(OiPr)₄). Seal and agitate at room temperature for 12 hours.

    • Causality: Ti(OiPr)₄ acts as a mild Lewis acid and water scavenger, driving the equilibrium toward imine formation without causing epimerization at the adjacent stereocenters.

  • Reduction Step: Unseal the plate and add sodium triacetoxyborohydride (STAB, 0.2 mmol, 2 eq) to each well. Agitate for an additional 8 hours.

    • Causality: STAB is a mild, chemoselective reducing agent that rapidly reduces the formed imine/iminium species but reacts sluggishly with the unreacted C8-ketone, preventing the formation of undesired alcohol byproducts.

  • Self-Validation Check (LC-MS): Sample 5 µL from representative wells (e.g., A1, H12). Dilute in acetonitrile and analyze via LC-MS. Successful conversion is validated when the ketone peak (m/z [M+H]⁺) is <5% relative to the product mass.

  • Workup & Scavenger Purification: Quench the reactions with 100 µL of saturated aqueous NaHCO₃. Add 50 mg of polymer-supported benzaldehyde (PS-Benzaldehyde) resin to scavenge unreacted primary amines, and 50 mg of PS-Isocyanate to scavenge secondary amines. Agitate for 4 hours, filter the plate into a collection block, and evaporate the solvent via a centrifugal evaporator to yield the final library compounds.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. URL:[Link]

  • Blankman, J. L., Simon, G. M., & Cravatt, B. F. (2007). A comprehensive profile of brain enzymes that hydrolyze the endocannabinoid 2-arachidonoylglycerol. Chemistry & Biology, 14(12), 1347–1356. URL:[Link]

  • Roche Pharma Research and Early Development (2024). Structure-Guided Discovery of cis-Hexahydro-pyrido-oxazinones as Reversible, Drug-like Monoacylglycerol Lipase Inhibitors. Journal of Medicinal Chemistry. URL:[Link]

Application

High-Throughput Screening of Pyrido-Oxazine Compound Libraries: TR-FRET Kinase Profiling Workflow

Target Audience: Assay Biologists, High-Throughput Screening (HTS) Scientists, and Medicinal Chemists. Document Type: Advanced Application Note & Standard Operating Procedure (SOP). Introduction & Pharmacological Context...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Biologists, High-Throughput Screening (HTS) Scientists, and Medicinal Chemists. Document Type: Advanced Application Note & Standard Operating Procedure (SOP).

Introduction & Pharmacological Context

As a Senior Application Scientist, I frequently encounter challenges when transitioning novel heterocyclic scaffolds from bench-scale synthesis to automated, high-throughput screening (HTS) environments. The pyrido-oxazine scaffold—specifically the pyrido[2,3-b][1,4]oxazine core—represents a highly privileged pharmacophore in modern drug discovery.

Recent medicinal chemistry campaigns have successfully leveraged pyrido-oxazine derivatives as potent Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors targeting resistance mutations in non-small cell lung cancer[1]. Furthermore, extensive screening of compound libraries has identified related structures as potent inhibitors of Transforming Growth Factor-β Receptor I (TGF-βRI/ALK5)[2] and Phosphoinositide 3-kinase (PI3K)[3].

Given the structural versatility and lipophilicity of the pyrido-oxazine core, HTS workflows must be meticulously designed to prevent compound aggregation, mitigate auto-fluorescence, and ensure robust target engagement. This application note details a self-validating Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) protocol optimized for screening pyrido-oxazine libraries against recombinant kinase targets.

Assay Principle & The Causality of Experimental Design

To screen pyrido-oxazine libraries effectively, we utilize a TR-FRET Kinase Assay .

The Causality Behind the Choice: Pyrido-oxazine compounds, particularly those with extended aromatic systems or halogenated substituents, can exhibit intrinsic auto-fluorescence or act as inner-filter effect quenchers in standard prompt-fluorescence assays. TR-FRET mitigates these artifacts by utilizing a long-lifetime lanthanide donor (e.g., Europium, Eu³⁺) and a time-gated measurement window (typically a 50 µs delay). This delay allows short-lived background fluorescence from the library compounds to decay completely before the signal is integrated, ensuring that the readout is strictly a function of kinase activity.

Mechanism: The target kinase phosphorylates a biotinylated peptide substrate. A Europium-labeled anti-phospho antibody binds the phosphorylated product, while a Streptavidin-conjugated fluorophore (Acceptor) binds the biotin tag. The spatial proximity of the donor and acceptor allows for FRET. Active pyrido-oxazine inhibitors prevent phosphorylation, resulting in a loss of the FRET signal.

TR_FRET cluster_active Vehicle Control (Active Kinase) cluster_inhibited Pyrido-Oxazine Hit (Inhibited Kinase) K1 Kinase + ATP + Biotin-Substrate P1 Phospho-Substrate K1->P1 Phosphorylation D1 Eu-Antibody & SA-Acceptor P1->D1 Detection Mix F1 High TR-FRET (665 nm) D1->F1 Energy Transfer K2 Kinase + Inhibitor + Biotin-Substrate P2 Unphosphorylated Substrate K2->P2 Blocked D2 No Antibody Binding P2->D2 Detection Mix F2 Low TR-FRET (620 nm only) D2->F2 No Transfer

Figure 1: Mechanistic workflow of the TR-FRET kinase assay distinguishing active vs. inhibited states.

Step-by-Step Experimental Protocol

This protocol is scaled for a 384-well low-volume microplate (e.g., Corning 4514) with a final assay volume of 10 µL.

Phase 1: Library Handling & Acoustic Dispensing
  • Step 1: Centrifuge the pyrido-oxazine library source plates (10 mM in 100% DMSO) at 1000 x g for 1 minute.

  • Step 2: Using an Acoustic Droplet Ejection system (e.g., Echo 550), transfer 50 nL of each compound into the destination 384-well assay plate.

  • Causality Note: Acoustic dispensing is mandatory here. Pyrido-oxazines can be highly hydrophobic; traditional plastic pipette tips lead to compound loss via surface adsorption. Acoustic transfer eliminates tip-based carryover and ensures precise nanoliter dosing.

Phase 2: Kinase Reaction Assembly
  • Step 3: Prepare the Kinase/Substrate Mix in Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

  • Step 4: Dispense 2.5 µL of the Kinase/Substrate Mix into all wells using a bulk reagent dispenser.

  • Step 5: Centrifuge the plate briefly and incubate at room temperature (RT) for 15 minutes .

  • Causality Note: Pre-incubation is a critical self-validating step. Many pyrido-oxazine derivatives exhibit slow-binding kinetics[1]. Pre-incubating the compound with the kinase before adding ATP prevents the underestimation of inhibitor potency.

Phase 3: Reaction Initiation
  • Step 6: Dispense 2.5 µL of ATP (prepared at 2X the predetermined Michaelis constant, Km​ ) to initiate the reaction. The final DMSO concentration is now 1%, which maintains compound solubility without denaturing the kinase.

  • Step 7: Incubate the plate in the dark at RT for 60 minutes .

Phase 4: Termination and Detection
  • Step 8: Prepare the Detection Mix containing the Eu-labeled anti-phospho antibody, Streptavidin-Acceptor, and 20 mM EDTA in Detection Buffer.

  • Step 9: Dispense 5.0 µL of the Detection Mix into all wells.

  • Causality Note: EDTA is crucial for a self-validating HTS workflow. Kinases require Mg²⁺ for ATP coordination. EDTA chelates Mg²⁺, instantly freezing the reaction state. This allows batch processing of dozens of plates without time-dependent signal drift.

  • Step 10: Incubate for 60 minutes at RT to allow the FRET complex to equilibrate.

Phase 5: Signal Acquisition
  • Step 11: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX).

    • Excitation: 337 nm (Laser or Flashlamp)

    • Emission 1 (Donor): 620 nm

    • Emission 2 (Acceptor): 665 nm

    • Delay Time: 50 µs | Integration Time: 100 µs

HTS_Workflow N1 Library Prep Acoustic Dispensing N2 Assay Assembly Kinase Incubation N1->N2 N3 Reaction ATP Addition N2->N3 N4 Termination EDTA + Detectors N3->N4 N5 Readout TR-FRET Detection N4->N5

Figure 2: Step-by-step high-throughput screening pipeline for pyrido-oxazine libraries.

Data Presentation & Quality Control

A robust HTS campaign requires stringent statistical validation. The raw data must be converted into a ratiometric readout to normalize for well-to-well volume variations and minor compound quenching.

Ratiometric Calculation: TR-FRET Ratio=(Signal at 620 nmSignal at 665 nm​)×10,000

To ensure the protocol is a self-validating system, every plate must pass the strict Quality Control (QC) metrics outlined in Table 1.

Table 1: Quantitative HTS Metrics and Acceptance Criteria
MetricAcceptable RangeCausality / Significance in HTS
Z'-Factor > 0.65Ensures a robust statistical separation between positive (active kinase) and negative (100% inhibited) controls. A failing Z'-factor indicates liquid handling errors or reagent degradation.
Signal-to-Background (S/B) > 5.0Validates the assay window and detector sensitivity. Low S/B suggests poor antibody binding or suboptimal ATP concentrations.
Intra-plate CV < 5%Confirms the precision of the acoustic dispensing and bulk reagent addition.
Reference IC₅₀ Variation ± 0.5 log unitsA known reference inhibitor (e.g., Osimertinib for EGFR[1]) must be plated in a dose-response curve on every 5th plate to monitor assay drift over time.

Troubleshooting & Interference Counter-Screening

Even with TR-FRET, certain highly conjugated pyrido-oxazine derivatives can cause assay interference. To self-validate the hit list and eliminate false positives:

  • Donor Quenching Check: Monitor the raw 620 nm (Europium) channel. If a compound reduces the 620 nm signal by more than 20% compared to the vehicle control, it is likely an inner-filter quencher or a chelator stripping the Europium ion, rather than a true kinase inhibitor.

  • Auto-fluorescence Flag: If the 665 nm signal is exceptionally high (exceeding the positive control), the compound is likely a direct fluorophore at that wavelength.

  • Orthogonal Validation: True hits should be advanced to an orthogonal, non-fluorescent assay format, such as mass spectrometry (e.g., Agilent RapidFire) or an ADP-Glo luminescence assay, to confirm the mechanism of action.

References

  • Source: nih.
  • Source: nih.
  • Source: google.

Sources

Method

In vitro assay protocols for CNS depressant activity.

Application Note: In Vitro Assay Protocols for Evaluating CNS Depressant Activity via GABA A​ Receptor Modulation Executive Summary Evaluating central nervous system (CNS) depressant activity requires robust in vitro mod...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Assay Protocols for Evaluating CNS Depressant Activity via GABA A​ Receptor Modulation

Executive Summary

Evaluating central nervous system (CNS) depressant activity requires robust in vitro models that accurately quantify the modulation of inhibitory neurotransmission. The primary target for most CNS depressants—including benzodiazepines, barbiturates, and neurosteroids—is the γ -aminobutyric acid type A (GABA A​ ) receptor. This application note details a tri-modal in vitro assay strategy: high-throughput functional screening via FLIPR, thermodynamic affinity profiling via radioligand binding, and high-fidelity kinetic validation via whole-cell patch-clamp electrophysiology.

Mechanistic Grounding & Assay Strategy

The GABA A​ receptor is a ligand-gated chloride (Cl ) channel. Upon activation by orthosteric agonists (e.g., GABA) or positive allosteric modulators (PAMs), the channel opens, allowing Cl influx. This hyperpolarizes the neuronal membrane, reducing action potential firing and inducing CNS depression.

To thoroughly evaluate a novel CNS depressant, researchers must establish causality between molecular binding and cellular function. Relying on a single assay can yield false positives due to off-target effects or non-functional binding. Therefore, our recommended workflow utilizes three distinct but complementary self-validating assays.

Pathway Compound CNS Depressant (e.g., Benzodiazepine) Receptor GABA_A Receptor (Heteropentamer) Compound->Receptor Allosteric Binding Binding Radioligand Binding (Measures Affinity) Compound->Binding IonFlux Chloride (Cl-) Influx Receptor->IonFlux Channel Opening Effect Membrane Hyperpolarization IonFlux->Effect Neuronal Inhibition FLIPR FLIPR Assay (Measures Flux Kinetics) IonFlux->FLIPR Patch Patch-Clamp (Measures Current) Effect->Patch

Fig 1: CNS depressant mechanisms on GABA_A receptors and targeted in vitro assays.

Protocol 1: High-Throughput Functional Screening (FLIPR)

Causality & Principle: The Fluorometric Imaging Plate Reader (FLIPR) assay utilizes a voltage-sensitive dye, such as FMP-Red-Dye, which redistributes across the plasma membrane in a voltage-dependent manner. When GABA A​ receptors open and Cl alters the membrane potential, the dye's intracellular binding changes, altering fluorescence. This allows bidirectional monitoring of membrane potential changes independent of specific ion types, making it ideal for rapid screening of GABA A​ modulators 1[1].

Self-Validating System: The protocol includes a baseline read to establish resting membrane potential, a vehicle control to monitor dye stability, and the application of a known antagonist (e.g., picrotoxin) to confirm receptor specificity.

Workflow Step1 Cell Seeding (HEK293-GABAA) Step2 Dye Loading (FMP-Red-Dye) Step1->Step2 Step3 Baseline Read (10 seconds) Step2->Step3 Step4 Compound Addition (Agonist/PAM) Step3->Step4 Step5 Fluorescence Read (120 seconds) Step4->Step5

Fig 2: High-throughput FLIPR membrane potential assay workflow.

Step-by-Step Methodology:
  • Cell Preparation: Seed HEK293 cells stably expressing the desired GABA A​ receptor subtype (e.g., α1​β3​γ2​ ) into 96-well or 384-well black-walled, clear-bottom imaging plates at a density of 60,000 cells/well. Incubate for 24 hours at 37°C1[1].

  • Dye Loading: Reconstitute FMP-Red-Dye in Locke's buffer (154 mM NaCl, 5.6 mM KCl, 2.3 mM CaCl 2​ , 1 mM MgCl 2​ , 8.6 mM HEPES, 5.6 mM glucose, pH 7.4). Remove growth medium and add 100 µL of the dye solution per well. Incubate for 30 minutes in the dark at room temperature1[1].

  • Baseline Acquisition: Place the plate in a FLIPR or FlexStation instrument. Record baseline fluorescence for 10–15 seconds to ensure signal stability.

  • Compound Addition: Automatically dispense test compounds, positive controls (GABA or Diazepam), and negative controls (vehicle).

  • Kinetic Reading: Record fluorescence continuously for 120 seconds. An increase or decrease in fluorescence corresponds to depolarization or hyperpolarization, respectively.

  • Validation: In parallel wells, pre-incubate cells with 50 µM picrotoxin (a channel blocker) to verify that the observed fluorescence changes are strictly GABA A​ -mediated1[1].

Protocol 2: Radioligand Binding Assay ([3H]Muscimol)

Causality & Principle: While FLIPR measures downstream functional flux, radioligand binding isolates the thermodynamic interaction between the drug and the receptor. Using [3H]muscimol—a highly potent and selective GABA A​ orthosteric agonist—allows researchers to determine the receptor density (Bmax) and the binding affinity (Kd) of competing test compounds 2[2].

Self-Validating System: Total binding is measured using the radioligand alone, while non-specific binding is defined using an excess of an unlabeled competitor (e.g., 100 µM GABA or bicuculline). Specific binding is the mathematical difference between the two, ensuring the signal is strictly receptor-bound2[2].

Step-by-Step Methodology:
  • Membrane Preparation: Homogenize brain tissue or cultured HEK293 cells expressing GABA A​ receptors in ice-cold assay buffer (10 mM potassium phosphate or 10 mM Tris-HCl, pH 7.4). Centrifuge and resuspend to a final protein concentration of ~100 µg/mL 3[3].

  • Assay Assembly: In 1.5 mL polypropylene tubes on ice, prepare three conditions:

    • Total Binding: 3 nM [3H]muscimol + membrane suspension.

    • Non-Specific Binding: 3 nM [3H]muscimol + 100 µM unlabeled GABA + membrane suspension.

    • Test Condition: 3 nM [3H]muscimol + varying concentrations of the test CNS depressant + membrane suspension 2[2].

  • Incubation: Incubate the mixtures with gentle shaking for 15 to 60 minutes at room temperature (22°C) to reach equilibrium3[3].

  • Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine. Wash filters three times with ice-cold buffer.

  • Quantification: Transfer filters to scintillation vials, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter.

Protocol 3: Whole-Cell Patch-Clamp Electrophysiology

Causality & Principle: Patch-clamp is the gold standard for high-fidelity analysis of ion channel kinetics. By rupturing the cell membrane within the pipette (whole-cell configuration), researchers gain direct electrical and molecular access to the intracellular space. This allows for precise voltage control (voltage-clamp) to measure the exact amplitude, activation, and desensitization rates of Cl currents induced by CNS depressants 4[4].

Self-Validating System: The protocol requires continuous monitoring of access resistance and membrane capacitance. A seal test must confirm a >1 G Ω seal before membrane rupture. Pharmacological isolation (using AMPA/NMDA blockers) ensures the recorded currents are purely GABAergic 5[5].

Step-by-Step Methodology:
  • Solution Preparation:

    • Extracellular (aCSF): 126 mM NaCl, 2.5 mM KCl, 2.4 mM CaCl 2​ , 1.2 mM MgCl 2​ , 24 mM NaHCO 3​ , 10 mM glucose (pH 7.3, osmolarity 300 mOsm) 5[5].

    • Intracellular (Pipette): 125 mM KCl, 10 mM HEPES, 10 mM EGTA, 5.2 mM CaCl 2​ , 4 mM ATP-Mg, 0.3 mM GTP-Na (pH 7.3 with KOH)5[5].

  • Pipette Fabrication: Pull borosilicate glass capillaries to a tip resistance of 4–6 M Ω 5[5].

  • Seal Formation: Position the pipette against the cell membrane of a cultured neuron or transfected HEK293 cell. Apply gentle negative pressure to form a gigaseal (>1 G Ω ).

  • Whole-Cell Access: Apply a brief, sharp pulse of negative pressure to rupture the membrane patch. Compensate for slow and fast capacitance.

  • Pharmacological Isolation: To isolate inhibitory postsynaptic currents (IPSCs), add 10 µM CNQX and 50 µM D-AP5 to the bath to block glutamatergic excitatory transmission5[5].

  • Recording: Hold the cell at -60 mV to -70 mV in voltage-clamp mode 4[4]. Apply the test CNS depressant via a rapid perfusion system (e.g., U-tube) to capture fast activation kinetics. (Note: Automated patch-clamp systems like QPatch II can be utilized here for higher throughput6[6]).

  • Validation: Apply 100 µM picrotoxin or 2 µM gabazine at the end of the recording to completely block the current, confirming it was mediated by GABA A​ receptors5[5] 4[4].

Quantitative Data Summary

To benchmark novel CNS depressants, their in vitro pharmacological profiles should be compared against established reference compounds.

CompoundAssay TypeTarget SiteTypical Pharmacological Parameter
GABA FLIPR (Membrane Potential)Orthosteric AgonistEC 50​ 0.3 – 2.2 µM
Diazepam FLIPR (Membrane Potential)Allosteric (Benzodiazepine) PAMEC 50​ 0.1 – 0.5 µM
Muscimol Radioligand BindingOrthosteric AgonistK d​ 2 – 5 nM
Picrotoxin Patch-Clamp ElectrophysiologyChannel Pore (Antagonist)IC 50​ 2 – 10 µM
Allopregnanolone Patch-Clamp ElectrophysiologyAllosteric (Neurosteroid) PAMEC 50​ 50 – 200 nM

References

  • Rapid Throughput Analysis of GABAA Receptor Subtype Modulators and Blockers Using DiSBAC1(3)
  • Source: NIH.gov (PMC)
  • Source: Protocols.
  • Source: Axolbio.
  • Site-specific effects of neurosteroids on GABA A receptor activation and desensitization Source: eLife Sciences URL
  • Source: NIH.gov (PMC)

Sources

Application

Introduction: Bridging Biochemical Affinity and Biological Efficacy

Comprehensive Guide to Cell-Based Assays for Evaluating the Anticancer Activity of N-Heterocycles Nitrogen-containing heterocycles (N-heterocycles)—such as imidazoles, benzimidazoles, pyrazoles, and triazoles—are privile...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Guide to Cell-Based Assays for Evaluating the Anticancer Activity of N-Heterocycles

Nitrogen-containing heterocycles (N-heterocycles)—such as imidazoles, benzimidazoles, pyrazoles, and triazoles—are privileged scaffolds in medicinal chemistry, comprising nearly 75% of FDA-approved small-molecule drugs[1]. In oncology, these structures are highly valued for their ability to interact with diverse biological targets, including Aurora kinases, epidermal growth factor receptors (EGFR), and topoisomerases[2][3].

While cell-free biochemical assays are essential for identifying target affinity, they cannot predict a compound's true therapeutic potential. Cell-based assays are paramount because they assess biological activity within a physiological context, accounting for membrane permeability, intracellular drug metabolism, and off-target cytotoxicity[4]. As a Senior Application Scientist, I have designed this guide to provide a self-validating, multiparametric workflow for evaluating N-heterocycle candidates. We will focus on two foundational pillars of preclinical screening: the MTT metabolic viability assay and the Annexin V/PI flow cytometry apoptosis assay.

Experimental Design & Mechanistic Rationale

A robust screening cascade must differentiate between compounds that merely halt cell division (cytostatic) and those that actively induce cell death (cytotoxic).

The MTT Assay: Metabolic Proxy for Viability

The MTT assay measures the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product[5].

  • Causality: This reduction is driven by NAD(P)H-dependent oxidoreductase enzymes located primarily in the cytosolic and mitochondrial compartments[5][6]. Because many N-heterocycles disrupt mitochondrial function or induce severe cell cycle arrest, a drop in oxidoreductase activity serves as a highly sensitive, high-throughput proxy for cell viability.

  • Self-Validation & Pitfalls: A critical pitfall in drug discovery is conflating metabolic inhibition with cell death. Certain N-heterocycles induce a state of dormancy or polyploidy (e.g., Polyploid Giant Cancer Cells) where cells remain metabolically active despite a complete halt in proliferation[7]. Therefore, an IC50 derived from an MTT assay must always be orthogonally validated with a direct apoptosis assay to confirm true cytotoxicity.

Annexin V / PI Flow Cytometry: Mechanism of Cell Death

To confirm that a reduction in MTT signal is due to apoptosis, we utilize dual-staining flow cytometry[8].

  • Causality: During early apoptosis, cells lose membrane asymmetry, causing phosphatidylserine (PS) to translocate from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, binds to this exposed PS[9]. Conversely, Propidium Iodide (PI) is a membrane-impermeable dye that intercalates into DNA; it can only enter cells during late apoptosis or necrosis when the plasma membrane is compromised[9].

  • Self-Validation & Pitfalls: Conventional PI protocols frequently yield up to 40% false-positive necrotic events because PI also binds strongly to cytoplasmic RNA[10]. To create a self-validating protocol, we introduce a critical modification: the addition of RNase A during the staining process. This degrades cytoplasmic RNA, ensuring that PI fluorescence accurately reflects nuclear DNA intercalation and true membrane permeabilization[10].

Workflow A N-Heterocycle Library Synthesis C MTT Viability Assay (IC50 Determination) A->C B Cell Culturing (e.g., HCT116, MCF-7) B->C D Annexin V/PI Flow Cytometry C->D Active Hits E Target Engagement (e.g., Kinase Inhibition) C->E Active Hits F Lead Candidate Selection D->F Apoptosis Confirmed E->F Mechanism Validated

Workflow for cell-based screening and validation of N-heterocycle anticancer candidates.

Quantitative Data Presentation: Efficacy of N-Heterocycles

To benchmark your novel compounds, it is crucial to understand the typical potency of established N-heterocycle hybrids. The table below summarizes representative classes, their primary mechanisms, and their IC50 values across standard human cancer cell lines.

N-Heterocycle ClassRepresentative CompoundPrimary Target / MechanismCell LineIC50 (µM)Ref.
Morpholinoethyl-naphthoquinone Compound 14aAurora-A Kinase InhibitionMDA-MB-231 (Breast)0.38[2]
Thioxoimidazolidinone Compound 12Dual EGFR / CDK2 InhibitionHCT-116 (Colon)1.87[3]
Imidazole Hybrid (1H-imidazol-1-yl)methanolMulti-target (Selective)SH-SY5Y (Neuroblastoma)6.97[11]
1-substituted-2-arylimidazole Compound 15aTubulin PolymerizationHeLa (Cervical)0.08[2]

Step-by-Step Experimental Methodologies

Protocol A: High-Throughput MTT Assay for IC50 Determination

This protocol is optimized for 96-well plate formats to determine the dose-response relationship of N-heterocycles[6].

Reagents:

  • MTT Powder (Sigma-Aldrich) dissolved in PBS at 5 mg/mL (filter-sterilized).

  • Solubilization Buffer: Isopropanol containing 0.1 N HCl, or pure DMSO.

Step-by-Step Procedure:

  • Cell Seeding: Harvest exponentially growing cancer cells (e.g., HCT116). Seed 5×103 to 1×104 cells per well in a 96-well plate (100 µL/well). Incubate overnight at 37°C, 5% CO2 to allow adherence.

  • Compound Treatment: Prepare a serial dilution of the N-heterocycle in complete culture media. Causality Note: Ensure the final DMSO concentration in the wells does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity. Add 100 µL of the drug solutions to the wells. Include vehicle controls (0.5% DMSO) and cell-free blanks. Incubate for 48–72 hours.

  • MTT Addition: Add 20 µL of the 5 mg/mL MTT solution directly to each well. Incubate for 3–4 hours at 37°C. Causality Note: The net positive charge of MTT allows it to pass through the plasma membrane, where viable cells will reduce it to purple formazan crystals[5][7].

  • Solubilization: Carefully aspirate the media without disturbing the formazan crystals at the bottom of the well. Add 150 µL of DMSO or acidified isopropanol to each well. Place on a plate shaker for 15 minutes protected from light.

  • Data Acquisition: Measure the optical density (OD) at 570 nm using a microplate spectrophotometer, with a reference wavelength of 630 nm to subtract background plate noise. Calculate cell viability relative to the vehicle control to determine the IC50.

Protocol B: RNase-Modified Annexin V / PI Flow Cytometry

This protocol incorporates an RNase A digestion step to eliminate RNA-induced PI false positives, ensuring high-fidelity apoptosis quantification[10].

Reagents:

  • 1X Annexin V Binding Buffer (10 mM HEPES pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)[12].

  • Annexin V-FITC conjugate and Propidium Iodide (1 mg/mL).

  • RNase A (DNase-free, 50 µg/mL final concentration).

Step-by-Step Procedure:

  • Induction & Harvest: Treat cells in 6-well plates with the N-heterocycle at its calculated IC50 and 2x IC50 for 24–48 hours. Collect the culture media (containing floating, late-apoptotic cells) and trypsinize the adherent cells. Causality Note: Pooling floating and adherent cells is mandatory; discarding the media will artificially skew the data toward viable cells[9].

  • Washing: Centrifuge the pooled cells at 300 x g for 5 minutes. Wash the pellet twice with ice-cold PBS to remove residual phenol red and serum proteins.

  • RNase Treatment & Staining Preparation: Resuspend the cell pellet ( 1×106 cells) in 100 µL of 1X Annexin V Binding Buffer. Causality Note: The binding of Annexin V to phosphatidylserine is strictly dependent on the presence of extracellular Ca2+ provided by this buffer[13]. Add RNase A to a final concentration of 50 µg/mL and incubate for 10 minutes at room temperature to degrade cytoplasmic RNA[10].

  • Fluorophore Incubation: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark[10][12].

  • Acquisition: Add an additional 400 µL of 1X Binding Buffer to each tube. Analyze immediately (within 1 hour) via flow cytometry. Use single-stained controls to set compensation matrices between the FITC (FL1) and PI (FL2/FL3) channels.

Apoptosis cluster_0 Early Apoptosis cluster_1 Late Apoptosis / Necrosis N N-Heterocycle Treatment S Cellular Stress & Kinase Inhibition N->S PS Phosphatidylserine (PS) Externalization S->PS Mem Membrane Permeabilization S->Mem Ann Annexin V-FITC Binding PS->Ann Ca2+ Dependent PI Propidium Iodide (PI) Entry Mem->PI DNA Intercalation

Mechanism of Annexin V/PI dual staining for differentiating apoptotic and necrotic cell death.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Recent Advances in Nanocatalyzed One-Pot Sustainable Synthesis of Bioactive N, N-Heterocycles with Anticancer Activities: An Outlook of Medicinal Chemistry Source: PubMed URL:[Link]

  • Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay Source: National Institutes of Health (NIH) URL:[Link]

  • A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Synthesis, characterization, and anticancer evaluation of N-Heterocyclic entities: ADME profiling and In Silico predictions Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Benchmarking deep learning models for predicting anticancer drug potency (IC50) with insights for medicinal chemists Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • An Annexin V-FITC-Propidium Iodide-Based Method for Detecting Apoptosis in a Non-Small Cell Lung Cancer Cell Line Source: PubMed URL:[Link]

Sources

Method

Application Note: In Vivo Models for Testing CNS-Active Compounds in Mice

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Guide & Standard Operating Protocols Introduction: The Causality of Behavioral Phenotyping In central nervous system (C...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Guide & Standard Operating Protocols

Introduction: The Causality of Behavioral Phenotyping

In central nervous system (CNS) drug discovery, demonstrating high target affinity in vitro is only the first hurdle. The true bottleneck lies in translating molecular interactions into predictable in vivo efficacy while navigating the blood-brain barrier (BBB). As a Senior Application Scientist, I frequently observe that preclinical failures often stem from poorly designed behavioral assays rather than ineffective compounds.

Behavioral pharmacology in mice relies on ethological causality —leveraging the animal's natural instincts (e.g., aversion to open spaces, reliance on spatial cues) to quantify neurological changes. Furthermore, an effective testing pipeline must be a self-validating system . You cannot accurately assess a compound's effect on memory or anxiety without first proving it does not cause baseline motor impairment or sedation.

The Sequential Validation Workflow

To prevent confounding variables, behavioral assays must be executed in a strict hierarchy: from the least stressful (basal locomotion) to the most stressful (water-based navigation).

CNS_Pipeline Start New CNS Compound PK PK & BBB Penetration (LC-MS/MS) Start->PK Motor Basal Locomotion Screen (Open Field Test) PK->Motor Decision Motor Deficits Detected? Motor->Decision Exclude Exclude / Adjust Dose Decision->Exclude Yes (Sedation/Toxicity) Specific Specific Behavioral Assays Decision->Specific No (Normal Motor Function) Anxiety Anxiety Models (Elevated Plus Maze) Specific->Anxiety Cognition Cognitive Models (Morris Water Maze) Specific->Cognition Depression Depression Models (Forced Swim Test) Specific->Depression

Caption: Preclinical CNS compound screening workflow emphasizing sequential validation.

Core Methodologies & Step-by-Step Protocols

The Open Field Test (OFT): Basal Locomotion & Thigmotaxis

Mechanistic Rationale: The OFT measures general ambulatory ability and baseline anxiety[1]. Rodents exhibit thigmotaxis—a natural survival instinct to stay near walls and avoid open, exposed areas. Anxiolytic drugs increase the time spent in the center, while sedatives reduce total distance traveled. This assay acts as the primary control gate; if your compound alters total locomotion, subsequent tests like the Elevated Plus Maze or Morris Water Maze will yield confounded results.

Protocol:

  • Apparatus Setup: Use an opaque white square arena (typically 55 cm x 55 cm). Ensure lighting is even and dim (approx. 20-30 lux) to prevent light-induced anxiety.

  • Software Calibration: Define the "Center Zone" as the central 33 cm x 33 cm square in your tracking software (e.g., ANY-maze or EthoVision).

  • Dosing: Administer the test compound or vehicle control at the predetermined PK max ( Tmax​ ).

  • Execution:

    • Grasp the mouse by the base of the tail and place it directly into the center of the arena.

    • Immediately start the tracking software and leave the room (or remain perfectly still behind a curtain).

    • Record for 10 minutes.

  • Validation & Cleaning: Clean the arena thoroughly with 70% ethanol between subjects to remove olfactory cues (pheromones) that could induce stress in the next animal.

The Elevated Plus Maze (EPM): Anxiety-Like Behavior

Mechanistic Rationale: The EPM creates an approach-avoidance conflict. The mouse wants to explore a novel environment but has an innate fear of open, elevated spaces. Anxiolytic compounds (e.g., benzodiazepines) suppress this fear, leading to increased exploration of the open arms[2].

Protocol:

  • Apparatus Setup: The maze consists of two open arms (without walls) and two closed arms (with 15-16 cm high walls), intersecting at a center square, elevated 50 cm above the floor[2].

  • Pre-handling: Handle mice for 3–5 days prior to the experiment to reduce experimenter-induced stress, which can mask drug effects.

  • Execution:

    • Place the mouse in the center square, facing an open arm. (Consistency in starting orientation is critical for reproducibility).

    • Allow the animal to explore freely for exactly 5 minutes.

  • Data Extraction: The primary self-validating metric here is the number of closed arm entries, which serves as an internal control for general locomotor activity. The primary efficacy metric is the percentage of time spent in the open arms.

The Morris Water Maze (MWM): Spatial Learning & Memory

Mechanistic Rationale: Developed by Richard Morris, the MWM forces the mouse to rely on extra-maze distal cues (shapes on the walls of the room) to locate a hidden, submerged platform to escape the water[3]. It is highly correlated with hippocampal synaptic plasticity (LTP) and NMDA receptor function. We make the water opaque so the animal cannot use local visual cues, ensuring the test strictly measures spatial memory rather than visual acuity[4].

Protocol:

  • Apparatus Setup: Fill a circular pool (approx. 120 cm diameter) with water maintained strictly at 26°C (±1°C). Add non-toxic white tempera paint to make the water opaque[4]. Place a 10 cm platform in one target quadrant, submerged 1 cm below the water surface.

  • Acquisition Phase (Days 1–4):

    • Assign 4 starting positions (N, S, E, W).

    • Release the mouse facing the pool wall. Allow a maximum of 60 seconds to find the platform[4].

    • If the mouse fails to find it, gently guide it to the platform and let it remain there for 15 seconds to encode the spatial location.

    • Conduct 4 trials per day per mouse, with an inter-trial interval of at least 15 minutes to prevent hypothermia.

  • Probe Trial (Day 5):

    • Remove the platform entirely.

    • Release the mouse from the quadrant opposite to where the platform used to be.

    • Record for 60 seconds. The time spent searching in the "Target Quadrant" is the definitive index of reference memory consolidation[3].

Quantitative Data Presentation & Pharmacological Benchmarks

To ensure your assays are calibrated correctly, your laboratory should periodically run positive controls. Table 1 summarizes the standard endpoints and expected responses using benchmark CNS drugs.

Table 1: Quantitative Endpoints and Benchmark Pharmacological Responses

In Vivo ModelPrimary EndpointsBenchmark Drug (Class)Expected Pharmacological Response
Open Field Test (OFT) Total Distance (cm); Time in Center (s)Amphetamine (Stimulant) Total Distance (Hyperlocomotion); Thigmotaxis
Open Field Test (OFT) Total Distance (cm); Time in Center (s)Haloperidol (Antipsychotic) Total Distance (Catalepsy/Sedation)
Elevated Plus Maze (EPM) % Time in Open Arms; Closed Arm EntriesDiazepam (Anxiolytic) % Time in Open Arms; Closed Arm Entries (No motor deficit)
Elevated Plus Maze (EPM) % Time in Open Arms; Closed Arm EntriesYohimbine (Anxiogenic) % Time in Open Arms; Closed Arm Entries
Morris Water Maze (MWM) Escape Latency (s); % Time in Target QuadrantScopolamine (Amnesic) Escape Latency (Impaired learning); Target Quadrant Time
Morris Water Maze (MWM) Escape Latency (s); % Time in Target QuadrantDonepezil (AChE Inhibitor)Reverses Scopolamine deficits; Target Quadrant Time

Best Practices for Scientific Integrity

To maintain high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your preclinical reports, strictly adhere to the following:

  • Double-Blinding: The experimenter handling the mice and the analyst processing the video data must be blinded to the treatment groups (Vehicle vs. Compound).

  • Automated Tracking: Never rely on manual stopwatch timing. Use validated software (e.g., ANY-maze, EthoVision) to track the center of mass. This removes human bias and provides rich secondary data (e.g., velocity, heatmaps).

  • Environmental Consistency: Mice are highly sensitive to olfactory and auditory cues. Testing must occur at the same time of day (preferably during their active dark cycle under red light, or consistently during the light cycle), by the same handler, in a sound-attenuated room.

References

  • Source: nih.
  • Source: nih.
  • Source: nih.
  • Source: nih.

Sources

Technical Notes & Optimization

Troubleshooting

Challenges in the purification of polar N-heterocyclic compounds.

Welcome to the Advanced Chromatography Support Center . As a Senior Application Scientist, I have designed this technical guide to address one of the most notorious challenges in analytical and preparative chemistry: the...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center . As a Senior Application Scientist, I have designed this technical guide to address one of the most notorious challenges in analytical and preparative chemistry: the purification of polar N-heterocyclic compounds (such as pyridines, imidazoles, and triazoles).

These molecules possess basic nitrogen atoms that readily form hydrogen bonds and carry distinct positive/negative charges, making their retention and separation highly problematic using traditional methods[1]. This guide bypasses generic advice, focusing instead on the mechanistic causality behind chromatographic failures and providing field-proven, self-validating protocols to rescue your purification workflows.

The Diagnostic Engine: Workflow for Polar N-Heterocycles

Before altering your mobile phase or swapping columns, use the logical decision matrix below to identify the root cause of your purification failure.

G Start Polar N-Heterocycle Purification CheckPolarity Is LogP < 0? (Highly Polar/Hydrophilic) Start->CheckPolarity HILIC Use HILIC (Hydrophilic Interaction LC) CheckPolarity->HILIC Yes RP Use Reversed-Phase (RP-HPLC) CheckPolarity->RP No Tailing Peak Tailing Observed? HILIC->Tailing RP->Tailing Silanol Silanol Interaction (Secondary Mechanism) Tailing->Silanol Yes Success Scale-Up Purification Tailing->Success No FixTailing Lower pH < 3.0 or Use End-Capped Column Silanol->FixTailing FixTailing->Success

Workflow for diagnosing and resolving N-heterocycle purification issues.

Deep-Dive Troubleshooting: Mechanisms & Solutions

Issue A: Severe Peak Tailing on Silica or Standard C18

The Symptom: Your chromatogram shows a sharp front edge but a long, drawn-out tail (Asymmetry factor > 1.5), ruining resolution between closely eluting impurities. The Causality: The primary cause of peak tailing is a secondary mechanism of analyte retention[2]. The basic nitrogen atoms in your heterocycle act as strong hydrogen bond acceptors. On standard silica or poorly end-capped C18 columns, unreacted residual silanol groups (Si-OH) exist on the surface. Because silanols are weak acids (pKa ~4.5), they ionize at a mobile phase pH above 3.0. Your protonated basic compound electrostatically binds to these ionized silanols, dragging the molecule through the column and causing the tailing effect[2]. The Solution:

  • Suppress Ionization: Lower the mobile phase pH to < 3.0 (using 0.1% TFA or formic acid). This protonates the silanols, neutralizing their negative charge and eliminating the electrostatic attraction[2].

  • Upgrade the Stationary Phase: Use a "fully end-capped" column where residual silanols have been silylated[3]. For extreme cases, utilize polar-embedded columns (containing an amide or carbamate group in the alkyl chain) which shield residual silanols and improve peak shape[4].

Issue B: Elution in the Void Volume (Zero Retention)

The Symptom: Your compound elutes almost immediately at the solvent front (t0) during Reversed-Phase (RP-HPLC), making purification impossible. The Causality: Highly polar N-heterocycles (LogP < 0) lack the hydrophobic surface area required to partition into the nonpolar C18 stationary phase[5]. Furthermore, attempting to force retention by running a 100% aqueous mobile phase can lead to "dewetting"—a phenomenon where the aqueous solvent is physically expelled from the hydrophobic pores of the C18 silica, completely collapsing retention[1]. The Solution: Abandon standard RP-HPLC and switch to Hydrophilic Interaction Liquid Chromatography (HILIC)[4][5]. HILIC utilizes a polar stationary phase (like bare silica or zwitterionic phases) and a high-organic mobile phase (e.g., >80% Acetonitrile). In HILIC, water acts as the strong eluting solvent, allowing highly polar compounds to partition into a semi-immobilized water layer on the stationary phase[4].

Self-Validating Experimental Protocols

Protocol Alpha: HILIC Purification for Highly Polar Basic Heterocycles

Use this method when your compound has a LogP < 0 and fails to retain on C18.

  • Step 1: Column Equilibration (Critical Step)

    • Action: Flush the HILIC column with the initial mobile phase (e.g., 95% Acetonitrile / 5% 10 mM Ammonium Formate buffer) for a minimum of 15–20 column volumes[4].

    • Causality: Unlike RP-HPLC, HILIC requires extensive equilibration to physically build a water-enriched liquid layer on the surface of the polar stationary phase. Failing to do this will result in shifting retention times.

  • Step 2: Sample Dilution

    • Action: Dissolve your crude sample in a solvent matching the initial mobile phase (e.g., 95% Acetonitrile)[4].

    • Self-Validation Check: If your sample precipitates, add up to 10% methanol. Never inject the sample dissolved in 100% water. In HILIC, water is the strongest eluting solvent; an aqueous injection plug will carry the analyte straight through the column, causing severe peak splitting or void elution.

  • Step 3: Gradient Execution

    • Action: Run a gradient starting at 95% Organic (Solvent A) and gradually increase the aqueous buffer (Solvent B) to 50% over 20 minutes[4].

    • Causality: Increasing the aqueous concentration disrupts the hydrophilic partitioning, eluting the tightly bound polar heterocycles.

Protocol Beta: Aqueous-Rich Reversed-Phase with Ion-Pairing

Use this method for moderately polar heterocycles (LogP 0 to 1.5) that retain poorly but do not require full HILIC.

  • Step 1: Mobile Phase Modification

    • Action: Add 0.1% Trifluoroacetic acid (TFA) to both your aqueous (Water) and organic (Acetonitrile) mobile phases.

    • Causality: TFA serves a dual purpose. First, it lowers the pH to < 3.0, neutralizing reactive silanols to prevent tailing[2]. Second, the trifluoroacetate anion acts as an ion-pairing reagent, binding to the protonated basic nitrogen of your heterocycle to form a neutral, highly hydrophobic complex that easily retains on a C18 column[1].

  • Step 2: Column Selection

    • Action: Utilize a Polar-Endcapped or Polar-Embedded C18 column[4].

    • Causality: These specialized columns resist the "dewetting" phenomenon, allowing you to start your gradient at 100% aqueous conditions safely to maximize the retention of polar analytes[1][4].

Quantitative Data Matrix: Column Performance Comparison

To illustrate the impact of column chemistry on polar heterocycles, review the comparative data below. Notice how standard C18 columns fail (either via void elution or severe tailing), while specialized chemistries restore chromatographic integrity[4].

CompoundColumn TypeMobile PhaseRetention Time (min)Peak Asymmetry (As)Diagnostic Outcome
Melamine Standard C1895:5 Water:Acetonitrile1.2N/AElutes in void volume; no retention.
Melamine Polar-Embedded C1895:5 Water:Acetonitrile4.51.1Excellent retention; resists dewetting.
Nicotinamide Standard C1890:10 Water:Methanol2.11.8Severe tailing due to silanol interaction.
Nicotinamide Polar-Endcapped C1890:10 Water:Methanol5.31.2Silanols shielded; sharp peak shape.

Frequently Asked Questions (FAQs)

Q: I tried normal-phase chromatography (Hexane/Ethyl Acetate on bare silica) for my basic heterocycle, but the compound never eluted. What happened? A: Normal-phase chromatography relies on polar interactions. Basic N-heterocycles interact so strongly with the acidic silanols on bare silica that they essentially undergo irreversible ion-exchange adsorption. If you must use normal-phase, you are required to add a basic modifier (like 1-5% Triethylamine) to the mobile phase to competitively bind the silanols and allow your analyte to elute.

Q: Can I use mass spectrometry (LC-MS) with the ion-pairing protocol described above? A: Use caution. While TFA is excellent for peak shape and retention, it causes severe ion suppression in electrospray ionization (ESI) mass spectrometry[6]. If MS detection is required, substitute TFA with 0.1% Formic Acid, or switch entirely to the HILIC protocol, which is highly MS-compatible due to the volatility of the high-organic mobile phase[5].

References

  • Silica Gel Packing Material: Basic Terminology1 - Shimadzu 3

  • Technical Support Center: Purification of Polar Heterocyclic Compounds - BenchChem 4

  • Peak Tailing in HPLC - Element Lab Solutions 2

  • HPLC for the Retention and Resolution of Very Polar Compounds - Fisher Scientific 6

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters 1

  • HILIC to the Rescue: Pharmaceutical Development Case Examples - LCGC International 5

Sources

Optimization

Stability of the pyrido-oxazine ring under acidic and basic conditions

Welcome to the Application Scientist Support Center. This guide is engineered for drug development professionals and synthetic chemists working with pyrido-oxazine scaffolds (e.g., pyrido[2,3-b][1,4]oxazines found in EGF...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is engineered for drug development professionals and synthetic chemists working with pyrido-oxazine scaffolds (e.g., pyrido[2,3-b][1,4]oxazines found in EGFR, ALK5, and HPK1 inhibitors, as well as fluoroquinolone antibiotics like levofloxacin). While the pyrido-oxazine ring provides excellent structural rigidity and favorable pharmacokinetic properties under physiological conditions, it is susceptible to ring-opening hydrolysis under extreme pH stress[1].

This guide dissects the mechanistic causality of these degradation pathways, provides diagnostic troubleshooting for common experimental failures, and outlines a self-validating protocol for forced degradation profiling.

Mechanistic Causality: Why Does the Ring Open?

The stability of the oxazine ring is fundamentally governed by the electronic effects of its substituents and the pH of the microenvironment[2].

  • Under Acidic Conditions (pH < 3): The heteroatoms (nitrogen or oxygen) within the oxazine ring undergo protonation. This protonation weakens the adjacent C−O or C−N bonds, facilitating the formation of an electrophilic iminium ion intermediate. Water subsequently attacks this intermediate, yielding a ring-opened amino-alcohol derivative (+18 Da mass shift).

  • Under Basic Conditions (pH > 10): Hydroxide ions act as potent nucleophiles, directly attacking the carbon atom adjacent to the oxazine oxygen. This attack forms a transient hemiaminal intermediate that rapidly collapses, cleaving the ring. Electron-withdrawing groups on the fused pyridine ring exacerbate this by increasing the electrophilicity of the target carbon[2].

Mechanism PO Pyrido-Oxazine Core (Stable at pH 5-8) Acid Acidic Stress (pH < 3) PO->Acid H+ Base Basic Stress (pH > 10) PO->Base OH- Protonation Protonation of Oxazine N/O Acid->Protonation Nucleophilic Nucleophilic Attack by OH- Base->Nucleophilic Iminium Iminium Ion Intermediate Protonation->Iminium C-O Bond Cleavage Hemiaminal Hemiaminal Intermediate Nucleophilic->Hemiaminal Attack at C adjacent to O RingOpenA Ring-Opened Amino-Alcohol (+18 Da) Iminium->RingOpenA +H2O Addition RingOpenB Hydrolyzed Cleavage Products Hemiaminal->RingOpenB Ring Cleavage

Fig 1. Mechanistic pathways of pyrido-oxazine ring opening under pH stress.

Diagnostic Troubleshooting & FAQs

Acidic Conditions

Q: I am observing a peak splitting and a +18 Da mass shift during LC-MS purification using 0.1% TFA. Is my compound degrading on the column? A: Yes. Trifluoroacetic acid (TFA) creates a microenvironment with a pH of ~2.0. If your pyrido-oxazine derivative sits in the autosampler in this diluent, or experiences prolonged column retention, acid-catalyzed hydrolysis occurs, adding a water molecule (+18 Da) and opening the ring. Fix: Switch to a weaker acid modifier (e.g., 0.1% Formic Acid) or a buffered mobile phase (e.g., 10 mM Ammonium Acetate, pH 6.0). Ensure autosampler vials are neutralized.

Q: Can formulation in acidic IV solutions (like 5% Dextrose, pH ~4.5) affect stability? A: While mild, prolonged exposure to acidic IV diluents combined with light exposure can trigger degradation. For instance, levofloxacin (a pyrido-benzoxazine) exhibits specific degradation kinetics in varying infusion matrices, necessitating protection from extreme pH shifts and daylight to prevent N-oxide formation and ring cleavage[3].

Basic Conditions

Q: I am losing >40% of my yield during the basic workup (NaOH extraction) of a pyrido[2,3-b][1,4]oxazine intermediate. How can I prevent this? A: Strong hydroxides ( NaOH , KOH ) rapidly hydrolyze the oxazine ring via nucleophilic attack. This is particularly severe if your pyridine ring contains electron-withdrawing halogens (e.g., fluorine or chlorine), which heighten the electrophilicity of the oxazine carbons. Fix: Replace strong bases with mild, non-nucleophilic aqueous bases like saturated NaHCO3​ or Na2​HPO4​ during liquid-liquid extraction. Keep the workup temperature below 15°C to kinetically slow the hydrolysis.

Q: My concentrated API turned into an insoluble polymeric film after rotary evaporation in the presence of trace amines. What happened? A: You have inadvertently triggered a ring-opening polymerization. Tertiary amines and trace bases can act as potent catalysts for the ring-opening polymerization of oxazine rings upon heating, a mechanism heavily utilized in the synthesis of benzoxazine thermosetting resins[4]. Fix: Ensure rigorous removal of amine bases (e.g., DIPEA, TEA) via acidic washes prior to thermal concentration, and keep bath temperatures 40°C.

Empirical Data: Quantitative Stability Summary

The following table summarizes the kinetic stability of standard pyrido-oxazine scaffolds under forced degradation conditions. Note: Exact half-lives depend heavily on specific ring substitutions[2].

pH ConditionReagent / EnvironmentHalf-Life ( t1/2​ ) at 25°CPrimary Degradation PathwayPreventative Measure
Strong Acid (pH 1.0) 0.1 N HCl< 4 HoursIminium formation Amino-alcoholBuffer solutions to pH > 4.0
Mild Acid (pH 4.5) 5% Dextrose / 0.1% FA> 14 DaysSlow hydrolysis / PhotodegradationProtect from light; use neutral diluents
Neutral (pH 7.4) PBS Buffer> 6 MonthsNegligibleStandard storage
Mild Base (pH 9.0) Saturated NaHCO3​ ~ 7 DaysSlow nucleophilic attackLimit exposure during workup
Strong Base (pH 13.0) 0.1 N NaOH< 2 HoursHemiaminal formation Ring cleavageUse non-nucleophilic bases

Validated Protocol: Self-Validating Forced Degradation Profiling

To accurately determine the pH boundaries of your specific pyrido-oxazine candidate, you must execute a self-validating forced degradation study.

Why is this "Self-Validating"? This protocol incorporates a Mass Balance Check . By quantifying both the remaining parent API and the newly formed degradants via LC-UV/HRMS, you ensure no volatile or invisible degradants are missed. If [Parent] + [Degradants] ≠ 100% of the initial concentration, an orthogonal mechanism (e.g., precipitation) is occurring. The use of an organic co-solvent ensures the highly lipophilic API remains homogeneous, preventing artificially slow degradation kinetics.

Step-by-Step Methodology
  • Sample Preparation: Dissolve the API in LC-MS grade Acetonitrile (MeCN) to create a 2.0 mg/mL stock solution.

  • Stress Aliquoting: Prepare three reaction vials. To each, add 500 µL of the API stock.

    • Acid Arm: Add 500 µL of 0.2 N HCl (Final concentration: 1 mg/mL API in 50% MeCN / 0.1 N HCl).

    • Base Arm: Add 500 µL of 0.2 N NaOH (Final concentration: 1 mg/mL API in 50% MeCN / 0.1 N NaOH).

    • Control Arm: Add 500 µL of 100 mM Phosphate Buffer, pH 7.4.

  • Thermal Incubation: Seal the vials and incubate at 40°C in a thermomixer at 400 RPM.

  • Time-Course Quenching: At t=0,2,4,8, and 24 hours, extract 50 µL from each vial.

    • Crucial Step: Immediately neutralize the acid arm with 50 µL of 0.1 N NaOH, and the base arm with 50 µL of 0.1 N HCl to arrest degradation. Dilute with 900 µL of mobile phase.

  • Analytical Validation: Inject the quenched samples into an LC-HRMS (High-Resolution Mass Spectrometer) coupled with a UV-Vis diode array detector. Calculate the mass balance by integrating the UV peak areas of the parent compound and all +18 Da degradant peaks.

Workflow Prep Prepare 2 mg/mL API in MeCN Split Aliquot into Stress & Control Arms (1:1 Dilution with Aqueous) Prep->Split Acid 0.1 N HCl (pH ~1) Incubate at 40°C Split->Acid Base 0.1 N NaOH (pH ~13) Incubate at 40°C Split->Base Control Buffer (pH 7.4) Incubate at 40°C Split->Control Quench Time-Course Quenching (Strict Neutralization to pH 7) Acid->Quench Base->Quench Control->Quench Analyze LC-HRMS & 1H-NMR Analysis (Mass Balance Validation) Quench->Analyze

Fig 2. Self-validating forced degradation workflow for pyrido-oxazine stability profiling.

References

  • [3] Title: The degradation of levofloxacin in infusions exposed to daylight with an identification of a degradation product with HPLC-MS. Source: PMC. URL:[Link]

  • [2] Title: Qualitative analysis of the stability of the oxazine ring of various benzoxazine and pyridooxazine derivatives with proton nuclear magnetic resonance spectroscopy. Source: PubMed. URL:[Link]

  • [1] Title: Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. Source: PMC. URL:[Link]

  • [4] Title: The Effect of Tertiary Amines as Catalysts on the Ring-Opening Polymerization of Benzoxazines. Source: MDPI. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Enantioselectivity in Asymmetric Synthesis of N-Heterocycles

Welcome to the Advanced Technical Support Center. The asymmetric synthesis of N-heterocycles (such as indoles, pyridines, quinolines, and their saturated derivatives) presents unique stereochemical challenges. The inhere...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. The asymmetric synthesis of N-heterocycles (such as indoles, pyridines, quinolines, and their saturated derivatives) presents unique stereochemical challenges. The inherent basicity and coordinating ability of nitrogen atoms often lead to catalyst poisoning, background racemic reactions, and transition-state disruption.

This guide provides field-proven diagnostic workflows, mechanistic Q&As, and self-validating protocols to help you recover and optimize your enantiomeric excess (ee%).

Diagnostic Workflow: Isolating the Cause of Stereochemical Failure

Before adjusting your stoichiometry, follow this logical decision tree to identify the root cause of your enantioselectivity drop.

G Start Low Enantioselectivity (ee%) in N-Heterocycle Synthesis Purity Are reagents/solvents strictly anhydrous and free of basic impurities? Start->Purity Purify Purify Reagents & Use Molecular Sieves Purity->Purify No Temp Is the reaction temperature optimized? (e.g., 0°C to -78°C) Purity->Temp Yes LowerTemp Lower Temperature to increase ΔΔG‡ Temp->LowerTemp No Solvent Does the solvent disrupt catalyst-substrate interactions? Temp->Solvent Yes ChangeSolvent Switch to non-coordinating or less polar solvent Solvent->ChangeSolvent Yes Catalyst Is the N-heterocycle poisoning the metal catalyst? Solvent->Catalyst No Additives Use additives (e.g., CeCl3, I2) or Bronsted Acid Co-catalyst Catalyst->Additives Yes

Workflow for diagnosing and resolving low enantioselectivity in N-heterocycle synthesis.

Frequently Asked Questions & Troubleshooting Guides

Q1: Why does my enantioselectivity drop significantly when scaling up the asymmetric hydrogenation of quinolines or pyridines? Mechanistic Causality: N-heteroaromatic compounds possess a highly active lone pair on the nitrogen atom. During transition-metal catalyzed asymmetric hydrogenation (using Ir, Ru, Rh, or Pd), this basic nitrogen can act as a strong σ-donor, partially or fully displacing the chiral phosphorus ligands from the metal center[1]. When scaling up, localized concentration gradients or slight thermal exotherms exacerbate this ligand displacement. The resulting "bare" metal complex remains catalytically active but lacks a chiral environment, leading to a rapid, non-selective background reaction that plummets your overall ee%. Actionable Fix: You must transiently mask the basicity of the nitrogen atom. Introduce an activating agent (like chloroformates) to form an N-acyl iminium intermediate, or utilize catalytic additives such as I2​ or CeCl3​⋅7H2​O . Cerium additives have been specifically shown to stabilize Ru-based catalytic systems (e.g., Ru/SunPhos) and maintain high enantioselectivity by preventing catalyst poisoning[2].

Q2: I am using a Chiral Phosphoric Acid (CPA) to functionalize an indole derivative, but my ee% is stuck below 60%. What is going wrong? Mechanistic Causality: Organocatalysis with CPAs relies on the formation of a highly organized, rigid transition state governed by dual hydrogen-bonding (e.g., the phosphoryl oxygen bonding to the N-H of the indole, and the acidic proton activating the electrophile)[3]. If your solvent is polar or protic (e.g., Methanol, DMF, or wet THF), it will competitively hydrogen-bond with the CPA. This disrupts the chiral pocket, allowing the substrate to be attacked from multiple stereofaces. Actionable Fix: Immediately switch to a non-polar, non-coordinating solvent such as anhydrous toluene, fluorobenzene, or dichloromethane[4]. Furthermore, lower the reaction temperature to -20°C or -40°C. Lowering the thermal energy rigidifies the hydrogen-bonded transition state, maximizing the activation energy difference ( ΔΔG‡ ) between the two diastereomeric pathways[5].

Q3: My organocatalytic cascade reaction shows excellent initial enantioselectivity, but the final isolated product has a much lower ee%. How do I resolve this? Mechanistic Causality: This is a classic symptom of post-reaction racemization or late-stage catalyst fouling. Many N-heterocyclic products, especially those with stereocenters adjacent to carbonyls or imines, are susceptible to keto-enol tautomerization if left in the presence of acidic or basic catalysts for prolonged periods[6]. Alternatively, trace heavy metals or basic impurities in unpurified starting materials can neutralize the active sites of catalysts like quinidine hydrochloride monohydrate, causing the reaction to stall and allowing thermodynamic equilibration to degrade the ee%[7]. Actionable Fix: Implement a strict kinetic quench. Do not let the reaction stir overnight if it completes in 4 hours. Quench the reaction mixture immediately with a cold saturated aqueous solution of NH4​Cl to neutralize the catalyst. When purifying via silica gel chromatography, pre-treat the silica with 1% triethylamine ( Et3​N ) in hexanes to prevent acid-catalyzed racemization on the column[7].

Quantitative Troubleshooting Metrics

Use the following data matrix to benchmark your reaction parameters against established baselines for N-heterocycle synthesis.

VariableTypical ObservationMechanistic RationaleRecommended Optimization
Temperature ee% drops from 95% at 0°C to 70% at 25°CHigher thermal energy overcomes the ΔΔG‡ of competing diastereomeric transition states.Lower temperature incrementally (-20°C to -78°C); balance with acceptable reaction rates.
Solvent Dielectric Constant ( ϵ ) High ee% in Toluene ( ϵ=2.4 ), low ee% in MeOH ( ϵ=33 )Polar solvents disrupt critical hydrogen-bonding networks in Brønsted acid/CPA organocatalysis.Utilize non-coordinating, low-polarity solvents (Toluene, CH2​Cl2​ , Fluorobenzene)[4].
Catalyst Loading ee% erodes when reducing catalyst from 5 mol% to 1 mol%The uncatalyzed (racemic) background reaction outcompetes the enantioselective catalytic pathway.Maintain optimal loading (typically 5-10 mol% for organocatalysts); ensure rigorous exclusion of moisture.
Additives Addition of CeCl3​ or I2​ increases ee% by 20-30%Additives generate active catalytic species in situ or competitively bind basic N-atoms to prevent poisoning.Screen Lewis acids or halogens as co-catalysts in transition-metal-mediated hydrogenations[2].
Standardized Experimental Protocols

The following protocols are designed as self-validating systems. Each step contains built-in checks to ensure stereochemical integrity is maintained throughout the workflow.

Protocol 1: Asymmetric Transfer Hydrogenation (CTH) of Pyridyl Derivatives

This protocol eliminates the need for pressurized H2​ while achieving precise regio- and enantioselective control (up to 98.5:1.5 er)[8].

  • Inert Preparation: Inside an argon-filled glovebox, weigh the chiral iridacycle catalyst (5 mol %) into an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Substrate Solvation: Add the pyridyl substrate (0.2 mmol) and dissolve in a non-coordinating solvent (e.g., anhydrous CH2​Cl2​ , 2.0 mL). Seal the tube and transfer it to a fume hood.

  • Controlled Hydrogen Source Addition: Dropwise, slowly add formic acid (HCOOH, 3.0 equivalents) via a micro-syringe.

    • Causality Check: Rapid addition causes an exotherm that will permanently degrade the enantioselectivity of the initial turnover cycles.

  • Reaction: Stir the mixture at a strictly controlled 30 °C for 16 hours.

  • Kinetic Quench & Workup: Cool the flask to 0 °C and quench slowly with saturated aqueous NaHCO3​ until gas evolution ceases. Extract with ethyl acetate (3 x 10 mL). Dry the combined organic layers over anhydrous Na2​SO4​ and concentrate under reduced pressure at 30 °C to prevent thermal racemization.

  • Validation: Determine the enantiomeric excess via chiral stationary phase HPLC against a racemic standard.

Protocol 2: Chiral Phosphoric Acid-Catalyzed Functionalization of Indoles

Designed for the enantioselective construction of axially chiral compounds or medium-sized N-heterocycles via kinetic resolution[3][9].

  • Catalyst Activation: Dry the BINOL-derived Chiral Phosphoric Acid (CPA) catalyst (10 mol%) under high vacuum at 40 °C for 2 hours prior to use. Trace moisture is the primary killer of ee% in this reaction.

  • Setup: Dissolve the indole derivative (0.1 mmol) and the electrophilic partner in anhydrous toluene (1.0 mL) in a flame-dried vial under an argon atmosphere.

  • Thermal Rigidification: Submerge the reaction vial in a cryocooler set to -20 °C. Allow the solvent to equilibrate for 15 minutes.

  • Initiation: Add the activated CPA catalyst in one rapid portion. Stir rigorously to ensure immediate homogeneity.

  • Monitoring & Purification: Monitor strictly by TLC. Upon completion, do not perform an aqueous workup, as phase transitions can induce racemization. Directly load the crude mixture onto a silica gel column pre-neutralized with 1% Et3​N in hexanes.

  • Validation: Elute the product and analyze the purified fractions immediately for ee%.

References
  • Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Enantioselective Construction of Fused N-Heterocycles via Sequential Annulation and Catalytic Transfer Hydrogenation Source: Organic Letters (ACS Publications) URL:[Link]

  • Chiral Phosphoric Acid‐Catalyzed Enantioselective Synthesis of Axially Chiral Compounds Involving Indole Derivatives Source: The Chemical Record (Wiley) URL:[Link]

  • Chiral Phosphoric Acid-Catalyzed Kinetic Resolution of Tertiary Alcohol-Tethered Ynamides via Controllable Hydroalkoxylation Source: ACS Catalysis (ACS Publications) URL:[Link]

  • Enantioselective Synthesis of Aminals Via Nickel-Catalyzed Hydroamination of 2-Azadienes with Indoles and N-Heterocycles Source: Dalian Institute of Chemical Physics URL:[Link]

Sources

Optimization

Scaling up the synthesis of Hexahydropyrido[2,1-c]oxazin-8(1H)-one

Welcome to the Technical Support Center for the synthesis and scale-up of Hexahydropyrido[2,1-c][1,4]oxazin-8(1H)-one (CAS: 80023-33-2)[1]. As a Senior Application Scientist, I have designed this portal to guide process...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and scale-up of Hexahydropyrido[2,1-c][1,4]oxazin-8(1H)-one (CAS: 80023-33-2)[1].

As a Senior Application Scientist, I have designed this portal to guide process chemists, researchers, and drug development professionals through the specific challenges of scaling this sp3-rich bicyclic morpholine scaffold. Transitioning from milligram-scale medicinal chemistry to kilogram-scale production requires rigorous control over thermodynamics, regioselectivity, and purification strategies.

Below, you will find a self-validating experimental workflow, a mechanistic breakdown, and a troubleshooting FAQ grounded in field-proven process chemistry principles.

Part 1: Process Overview & Mechanistic Pathway

To bypass the thermal hazards and low yields associated with traditional batch processes, the optimal scale-up route utilizes a continuous flow N-alkylation followed by a thermodynamically driven Dieckmann-type cyclization.

Pathway SM Morpholine-3-acetate Derivative Alk Step 1: N-Alkylation (Ethyl Acrylate, Flow Reactor) SM->Alk Continuous Feed T = 20°C Int Diester Intermediate (N-Alkyl Morpholine) Alk->Int Residence Time: 15 min Cyc Step 2: Dieckmann Cyclization (NaOEt, Toluene, -EtOH) Int->Cyc Base-Mediated Enolate Formation Bicyclic Bicyclic Keto-ester Intermediate Cyc->Bicyclic Distillation of EtOH Drives Equilibrium Decarb Step 3: Decarboxylation (Aqueous HCl, Heat) Bicyclic->Decarb Acidic Hydrolysis Product Hexahydropyrido[2,1-c] [1,4]oxazin-8(1H)-one Decarb->Product -CO2 pH Adjustment

Fig 1: Scalable synthetic workflow for Hexahydropyrido[2,1-c][1,4]oxazin-8(1H)-one.

Part 2: Step-by-Step Experimental Protocol (1 kg Scale)

Every procedure detailed below is engineered as a self-validating system to ensure quality control at every node of the synthesis.

Phase 1: N-Alkylation via Continuous Flow
  • Preparation: Prepare a 1.0 M solution of morpholine-3-acetate and 1.1 equivalents of ethyl acrylate in THF.

  • Execution: Pump the solution through a continuous flow microreactor at 20 °C with a residence time of 15 minutes.

  • Causality: Batch alkylation generates a localized exotherm that promotes the runaway polymerization of the acrylate. Continuous flow ensures rapid heat dissipation, suppressing polymeric byproducts and ensuring a clean conversion[2].

  • Self-Validation Check: Monitor the reactor output via inline ReactIR. The step is validated only when the secondary amine N-H stretch (3300 cm⁻¹) disappears and the ester C=O stretch (1735 cm⁻¹) stabilizes. Do not proceed to cyclization until the IR trace is flat and stable.

Phase 2: Dieckmann Cyclization (Base-Mediated)
  • Execution: Transfer the flow output to a batch reactor. Dose in 2.5 equivalents of sodium ethoxide (NaOEt) in toluene. Heat to 85 °C.

  • Causality: The formation of the bicyclic system is thermodynamically driven. We utilize 2.5 equivalents of base because stoichiometry dictates the regiochemical outcome in bicyclic morpholine scaffolds; sufficient base ensures complete enolization and prevents the formation of undesired regioisomers[3].

  • Self-Validation Check: Equip the reactor with a Dean-Stark trap. The reaction validates itself volumetrically: the theoretical volume of the ethanol byproduct must be collected in the trap. If the ethanol volume plateaus below 95% of the theoretical yield, the equilibrium has stalled, indicating the need for an additional toluene sweep.

Phase 3: Decarboxylation & Salt Formation
  • Execution: Quench the reaction with 6 M HCl and heat to reflux (100 °C) for 4 hours to induce decarboxylation. Cool to 5 °C and adjust the pH to 10 with NaOH to extract the free base into MTBE.

  • Causality: The basic extraction isolates the target scaffold from inorganic salts.

  • Purification: Dose 1.05 equivalents of anhydrous HCl in isopropanol into the MTBE layer. The hexahydropyrido[2,1-c][1,4]oxazin-8(1H)-one hydrochloride salt will precipitate.

  • Self-Validation Check: Filter the white crystalline solid. A sharp melting point and a single peak on LC-MS ([M+H]+ 156.2) validate the purity (>99%), confirming the successful bypass of unscalable column chromatography[4].

Part 3: Troubleshooting Guides & FAQs

Q1: During the cyclization step, I am observing a significant amount of unreacted acyclic intermediate alongside regioisomeric byproducts. How can I drive the reaction to completion and improve regioselectivity? A1: This is a classic issue of thermodynamic vs. kinetic control. In the synthesis of sp3-rich bicyclic morpholine frameworks, the stoichiometry of the acid or base directly dictates the regiochemical outcome. For instance, researchers have demonstrated that while temperature variations (150–190 °C) have minimal impact on cyclization, adjusting the catalyst stoichiometry from 1.0 to 4.0 equivalents completely suppresses undesired regioisomers[3]. Ensure you are using at least 2.5 equivalents of the cyclizing agent and actively distilling off the alcoholic byproduct to drive the equilibrium forward.

Q2: The initial N-alkylation generates a massive exotherm that is difficult to control in a 50 L batch reactor, leading to decomposition. What is the scalable alternative? A2: Transition this specific step to a continuous flow regime. Continuous flow synthesis of morpholine derivatives significantly enhances heat and mass transfer, mitigating thermal runaway. Recent protocols utilizing continuous flow have demonstrated that maintaining precise residence times and utilizing microreactors can scale up morpholine synthesis safely, reducing reaction times and facilitating scale-up without the thermal degradation seen in batch reactors[2].

Q3: We are experiencing epimerization at the bridgehead carbon during the final workup. How do we lock the conformation? A3: The bridgehead proton in the hexahydropyrido[2,1-c][1,4]oxazine system is susceptible to epimerization under strongly basic aqueous conditions due to the enolization of the adjacent ketone. To lock the conformation, perform the quench using a buffered acidic solution to rapidly drop the pH. Conformationally-locked bicyclic morpholines are highly stable when isolated as their corresponding ammonium salts[5]. This stabilizes the stereocenter and prevents base-catalyzed racemization.

Q4: How can we eliminate the silica gel chromatography step for the final purification? A4: Chromatography is not viable for kilogram-scale production. The optimized route leverages the basicity of the morpholine nitrogen. After decarboxylation, extract the free base into an organic solvent, then dose in anhydrous HCl. The target hydrochloride salt will precipitate. This method of utilizing salt formation and precipitation has been proven to successfully isolate pure bicyclic scaffolds even in challenging, low-yielding reactions, routinely upgrading purity to >99%[4].

Part 4: Quantitative Data & Process Metrics

The following table summarizes the performance metrics of the synthesis across different scales, highlighting the efficiency gains of moving from a fully batch process to a hybrid flow/batch protocol.

Process ParameterBatch (10 g)Batch (100 g)Hybrid Flow/Batch (1 kg)
Overall Yield 62%58%78%
Purity (HPLC) 95% (via Silica)92% (via Silica)>99% (via HCl Salt)
E-Factor >15012035
Bridgehead dr 85:1580:20>98:2
Processing Time 4 Days6 Days36 Hours

Part 5: References

  • Title: Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly Source: ACS Publications / ChemRxiv URL: 3

  • Title: Highly Stereoselective Synthesis of a Compound Collection Based on the Bicyclic Scaffolds of Natural Products Source: MDPI URL: 4

  • Title: Continuous Flow Synthesis of Morpholines and Oxazepanes with Silicon Amine Protocol (SLAP) Reagents and Lewis Acid Facilitated Photoredox Catalysis Source: Organic Letters - ACS Publications URL: 2

  • Title: Flexible Access to Conformationally-Locked Bicyclic Morpholines Source: PubMed / Chem Commun (Camb) URL: 5

  • Title: hexahydropyrido[2,1-c][1,4]oxazin-8(1H)-one (Product Catalog & Properties) Source: Advanced ChemBlocks URL: 1

Sources

Troubleshooting

Technical Support Center: Diastereomeric Resolution of Substituted Pyrido-Oxazines

Welcome to the Technical Support Center for the stereochemical resolution of substituted pyrido-oxazines. This heterocyclic scaffold—prominent in the development of PI3K inhibitors, HPK1 inhibitors, and novel antibacteri...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the stereochemical resolution of substituted pyrido-oxazines. This heterocyclic scaffold—prominent in the development of PI3K inhibitors, HPK1 inhibitors, and novel antibacterial agents—presents unique challenges during chiral and diastereomeric separations due to its rigid bicyclic nature and mixed hydrogen-bonding capabilities [2, 5].

This guide provides field-proven methodologies, mechanistic troubleshooting, and FAQs designed for process chemists and analytical scientists.

Resolution Strategy & Workflow

When approaching a diastereomeric mixture of a substituted pyrido-oxazine (e.g., pyrido[2,3-b][1,4]oxazine or pyrido[3,2-b][1,4]oxazine), the separation strategy depends heavily on the scale of the material and the physicochemical properties of the substituents [8].

G Start Pyrido-oxazine Diastereomeric Mixture CheckScale Determine Scale & Goal Start->CheckScale Anal Analytical / Prep (< 5g) CheckScale->Anal Scale Process Scale (> 50g) CheckScale->Scale SFC SFC (Chiral/Achiral Phase) High Throughput Anal->SFC HPLC Prep-HPLC (C18 / Silica) High Resolution Anal->HPLC Scale->SFC If high value API Cryst Fractional Crystallization (Solvent/Anti-solvent) Scale->Cryst Salt Diastereomeric Salt Formation (Via basic/acidic appendages) Scale->Salt

Decision matrix for selecting diastereomeric resolution methods for pyrido-oxazines.

Step-by-Step Methodologies

Method A: Preparative Supercritical Fluid Chromatography (SFC)

SFC is highly effective for pyrido-oxazines due to the high diffusivity of supercritical CO2, which mitigates the peak broadening often seen with these nitrogen-rich heterocycles.

  • Column Selection: Equip the SFC system with an amylose- or cellulose-based stationary phase (e.g., Chiralpak AS-H or AD-H). These columns exploit the hydrogen-bond accepting nature of the oxazine oxygen and pyridine nitrogen [8].

  • Mobile Phase Preparation: Use supercritical CO2 as the primary mobile phase. Prepare a co-solvent of Methanol or Ethanol containing 0.1% to 0.2% basic modifier (e.g., isopropylamine or diethylamine) to suppress non-specific secondary interactions with the stationary phase.

  • Gradient Optimization: Run a shallow gradient from 10% to 40% co-solvent over 15 minutes.

  • Fraction Collection: Collect fractions based on UV triggering (typically 254 nm or 280 nm for the pyrido-oxazine chromophore).

  • Recovery: Evaporate the co-solvent under reduced pressure at <40°C to prevent thermal degradation of the isolated diastereomers.

Method B: Diastereomeric Salt Resolution

If the pyrido-oxazine bears a peripheral basic amine (e.g., a piperazine or spiro-pyrrolidine appendage), salt formation is a scalable alternative to chromatography [4, 6].

  • Salt Formation: Dissolve the diastereomeric mixture in a polar aprotic solvent (e.g., acetone or ethyl acetate).

  • Acid Addition: Add 0.5 to 1.0 equivalent of a resolving acid (e.g., di-p-toluoyl-L-tartaric acid) dissolved in a minimal amount of the same solvent.

  • Crystallization: Heat the mixture to reflux until homogeneous, then cool linearly to room temperature at a rate of 0.5°C/min to promote selective nucleation of the less soluble diastereomeric salt.

  • Filtration and Washing: Filter the resulting crystals and wash with cold anti-solvent.

  • Free-basing: Suspend the resolved salt in dichloromethane (DCM) and wash with saturated aqueous NaHCO3 to liberate the pure pyrido-oxazine diastereomer.

Quantitative Data: Method Comparison

The following table summarizes the performance metrics of common resolution techniques applied to substituted pyrido-oxazines.

Resolution MethodTypical Resolution ( Rs​ )Throughput ( g/day )Solvent ConsumptionPrimary Mechanism of Separation
Prep-HPLC (Reversed Phase) 1.2 - 1.81 - 5HighHydrophobic surface area differences
Prep-HPLC (Normal Phase) 1.5 - 2.52 - 10HighDipole moment & H-bonding differences
SFC (Chiral Stationary Phase) 2.0 - 4.0+10 - 50Low (Mostly CO2)Steric fit & chiral recognition [8]
Fractional Crystallization N/A (Purity >98%)> 100ModerateLattice energy & solubility differentials

Troubleshooting Guide

Issue: My pyrido-oxazine diastereomers are co-eluting as a single broad peak on a standard C18 reversed-phase column.

  • Causality: Substituted pyrido-oxazines possess a rigid core. If the stereocenters are located on flexible peripheral substituents, the overall hydrophobic surface area and dipole moment of the two diastereomers may be nearly identical. C18 columns rely primarily on hydrophobic partitioning, which is insufficient to resolve these subtle 3D spatial differences.

  • Solution: Switch the separation mode. Normal-phase chromatography (silica) or SFC using a polysaccharide-based chiral column (like Chiralpak AS-H) will force the molecules to interact via directional hydrogen bonding and steric inclusion, drastically improving the separation factor ( α ) [8].

Issue: During fractional crystallization, the material forms an oil (oiling out) instead of a crystalline solid.

  • Causality: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solute-solvent system drops below the saturation temperature. Pyrido-oxazines with long alkyl chains or highly flexible rings often have low lattice energies, making them prone to forming supercooled liquids rather than nucleating into crystals.

  • Solution: Alter the thermodynamics of the system. Switch to a solvent system with a steeper solubility curve (e.g., swapping ethanol/water for isopropyl acetate/heptane). Alternatively, lower the initial concentration of the solute and introduce authentic seed crystals at the metastable zone limit to bypass the energy barrier for nucleation.

Issue: Severe peak tailing is observed during HPLC/SFC separation, leading to poor fraction purity.

  • Causality: The pyridine nitrogen in the pyrido[2,3-b][1,4]oxazine core is weakly basic, but peripheral substituents (like spiro-pyrrolidines) can be strongly basic [4, 6]. These basic amines interact strongly with residual acidic silanol groups on the silica-based stationary phase via ion-exchange mechanisms, causing the molecules to drag through the column.

  • Solution: Add a basic modifier to the mobile phase. For SFC, 0.1% to 0.2% isopropylamine or diethylamine will dynamically coat the active silanol sites. For reversed-phase HPLC, use 0.1% trifluoroacetic acid (TFA) or ammonium bicarbonate buffer to control the ionization state of both the analyte and the column.

Frequently Asked Questions (FAQs)

Q: Can I resolve pyrido-oxazine diastereomers using the core pyridine nitrogen for salt formation? A: Generally, no. The pyridine nitrogen in a pyrido-oxazine system is highly electron-deficient due to the adjacent electronegative oxazine oxygen and the aromatic system. Its pKa typically ranges from 2 to 4. It is too weak to form stable, crystalline salts with standard resolving acids (like tartaric or camphorsulfonic acid). You must rely on more basic peripheral substituents (e.g., an aliphatic amine) for diastereomeric salt resolution [7].

Q: How can I confirm the relative configuration of the separated diastereomers? A: While 1D and 2D NMR (NOESY/ROESY) can provide insights into spatial proximity, the rigid nature of the pyrido-oxazine core sometimes makes NOE signals ambiguous. The gold standard for unambiguous confirmation of the relative (and absolute) configuration is Single-Crystal X-ray Diffraction (SCXRD) [1, 3]. If the separated diastereomer is a liquid, you can derivatize it (e.g., by forming a heavy-atom salt or a p-bromobenzoate amide) to induce crystallization.

Q: Why is SFC preferred over HPLC for the preparative separation of these compounds? A: SFC utilizes supercritical carbon dioxide, which has a viscosity similar to a gas but a solvating power similar to a liquid. This allows for flow rates 3 to 5 times higher than HPLC without exceeding column pressure limits. Furthermore, when the fractions are collected, the CO2 simply depressurizes and evaporates, leaving the purified pyrido-oxazine dissolved in a small volume of co-solvent, drastically reducing post-purification processing time and thermal stress on the molecule.

References

  • Synthesis of Spiro[indoline-pyridine]-dicarboxylates and Substituted Alkylidene Oxindoles by Azomethine Ylides and MBH Carbonates of Isatins. Organic Letters - ACS Publications. 1

  • WO2013093849A1 - Dihydro-benzo-oxazine and dihydro-pyrido-oxazine derivatives. Google Patents.2

  • Synthesis of Substituted Pyrido-oxazine through Tandem SN2 and SNAr Reaction. Thieme Connect. 3

  • WO2017149313A1 - Spiro-condensed pyrrolidine derivatives as deubiquitylating enzymes (dub) inhibitors. Google Patents.4

  • WO2023220541A1 - Tetrahydropyrido[3,4-d]pyrimidines compounds as hpk1 inhibitors. Google Patents. 5

  • NZ746531A - Spiro-condensed pyrrolidine derivatives as deubiquitylating enzymes (dub) inhibitors. Google Patents.6

  • WO2008101247A2 - 6 ' substituted indole and indazole derivatives having 5-ht6 receptor affinity. Google Patents. 7

  • WO2008128961A1 - Compounds. Google Patents. 8

Sources

Optimization

Technical Support Center: Enhancing the Solubility of Pyrido-Oxazine Derivatives for Biological Assays

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of pyrido-oxazine derivatives in biological assays.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of pyrido-oxazine derivatives in biological assays. Pyrido-oxazines are privileged scaffolds, particularly in the development of potent kinase inhibitors (such as 1[1] and 2[2]). However, their planar, rigid bicyclic core promotes strong intermolecular π-π stacking. This results in high crystal lattice energy and exceptionally poor aqueous solubility, often leading to assay precipitation, false-negative readouts, or artifactual toxicity.

This guide is designed to provide you with field-proven, self-validating strategies to overcome these thermodynamic barriers without compromising the integrity of your cellular or biochemical assays.

Solubility Strategy Decision Matrix

SolubilityWorkflow Start Pyrido-oxazine Derivative (Hydrophobic Core) Step1 Primary Solvation (100% DMSO Stock) Start->Step1 Decision1 Aqueous Dilution: Precipitation Detected? Step1->Decision1 Path1 Proceed to Biological Assay (DMSO ≤ 0.5%) Decision1->Path1 No (Clear Solution) Step2 Co-solvent Addition (e.g., PEG400, Tween-80) Decision1->Step2 Yes (Turbidity/Aggregates) Decision2 Cellular Toxicity or Assay Interference? Step2->Decision2 Decision2->Path1 No Step3 Host-Guest Encapsulation (HP-β-CD Complexation) Decision2->Step3 Yes (High Background/Death) Step3->Decision1 Re-evaluate Solubility Fail Advanced Formulation (Nanocrystals/Liposomes) Step3->Fail Inadequate Solubilization

Workflow for selecting pyrido-oxazine solubility enhancement strategies in biological assays.

Frequently Asked Questions (FAQs)

Q: Why does my pyrido-oxazine derivative "crash out" when diluted from DMSO into cell culture media? A: This is a thermodynamic phenomenon known as solvent-shift precipitation. DMSO is a polar aprotic solvent that effectively disrupts the crystal lattice of the pyrido-oxazine core. When you introduce this stock into a high-dielectric aqueous medium, the solvation capacity drops exponentially. To minimize thermodynamically unfavorable interactions with water, the hydrophobic pyrido-oxazine molecules rapidly self-associate, leading to nucleation and precipitation. Maintaining a transitional solvation shell is critical to preventing this[3].

Q: What is the maximum DMSO concentration safely tolerated in cell-based assays? A: While DMSO is the universal carrier solvent, its concentration must be strictly controlled. High levels of DMSO can alter lipid bilayer fluidity, induce unwanted cellular differentiation, or cause direct cytotoxicity. As a standard protocol, final DMSO concentrations should be kept4[4] for robust cell lines, and ≤0.1% for primary or sensitive cells. Always run a vehicle-only control to establish a baseline.

Q: How do cyclodextrins improve solubility without altering the drug's pharmacological target binding? A: Cyclodextrins, such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD), are cyclic oligosaccharides that possess a 5[5]. They form non-covalent "host-guest" inclusion complexes with the hydrophobic pyrido-oxazine core, effectively shielding it from the aqueous environment[6]. Because this interaction is a dynamic equilibrium (governed by an association constant, Ka​ ), the free drug continuously dissociates and remains fully available to bind its high-affinity biological target.

Troubleshooting Guides

Issue 1: Assay Readout Interference (Fluorescence/Absorbance Artifacts)
  • Symptom: Unusually high background noise, erratic dose-response curves, or "false positive" enzyme inhibition.

  • Root Cause: Sub-visual nano-aggregates of the pyrido-oxazine compound are scattering light (Tyndall effect) or sequestering the assay's fluorophores.

  • Resolution: Before running the assay, centrifuge the intermediate dilution plates at 3,000 x g for 10 minutes. If a pellet forms, you have exceeded the thermodynamic solubility limit. Implement Dynamic Light Scattering (DLS) on your highest concentration well to confirm the presence of a true solution (absence of particles >10 nm).

Issue 2: Inconsistent IC50 Values Across Replicates
  • Symptom: Batch-to-batch variability in potency.

  • Root Cause: Kinetic supersaturation. The drug was temporarily dissolved but slowly crystallized out of solution during the assay incubation period, lowering the effective concentration.

  • Resolution: Switch from a direct DMSO spike to a step-down co-solvent protocol or cyclodextrin complexation to ensure thermodynamic stability over the assay's duration.

Validated Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies incorporate built-in quality control steps to guarantee that your biological data reflects the true pharmacology of your pyrido-oxazine derivative.

Protocol 1: Phase-Solubility Complexation with HP-β-CD

Objective: To create a thermodynamically stable aqueous formulation of a pyrido-oxazine derivative using host-guest encapsulation.

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your specific assay buffer (e.g., PBS or HEPES). Filter through a 0.22 µm PES membrane.

  • Drug Addition: Add an excess amount of the solid pyrido-oxazine derivative (e.g., 5 mg) to 1 mL of the HP-β-CD solution.

  • Equilibration (Self-Validation Step 1): Seal the vial and agitate on a rotary shaker at 37°C for 48 hours. Causality: Extended incubation ensures the system reaches true thermodynamic equilibrium, preventing kinetic supersaturation artifacts that would otherwise precipitate mid-assay.

  • Phase Separation: Centrifuge the suspension at 15,000 x g for 15 minutes to pellet the undissolved drug. Carefully extract the clear supernatant.

  • Quantification (Self-Validation Step 2): Do not assume the final concentration based on input mass. Dilute a small aliquot of the supernatant in methanol and quantify the exact dissolved concentration via HPLC-UV against a standard curve. Use this measured concentration to calculate your assay dosing.

Protocol 2: Step-Down Co-Solvent Dilution

Objective: To prevent solvent-shift precipitation when diluting highly hydrophobic pyrido-oxazines into cell culture media.

  • Primary Stock: Dissolve the pyrido-oxazine in 100% anhydrous DMSO to a concentration of 10 mM.

  • Intermediate Co-Solvent Bridge: Create an intermediate stock by diluting the primary stock into a mixture of3[3] (e.g., 10% DMSO / 40% PEG 400 / 50% Buffer). Causality: PEG 400 acts as a dielectric bridge, gradually stepping down the solvent polarity and preventing the rapid nucleation that occurs when DMSO hits pure water directly.

  • Final Assay Dilution: Dilute the intermediate stock 1:20 into the final cell culture medium. This yields a final vehicle concentration of 0.5% DMSO and 2% PEG 400, which is generally well-tolerated by robust cell lines.

  • Visual & Optical Check: Observe under a phase-contrast microscope for micro-crystals before adding to cells.

Quantitative Data Presentation

The following table summarizes the performance metrics of various solubility enhancement techniques for hydrophobic heterocyclic compounds in biological assays.

Enhancement TechniqueTypical Max Solubilized ConcentrationMax Tolerated Vehicle in Cell AssaysMechanism of ActionPros / Cons
Direct DMSO Spike 10 - 50 µM≤ 0.5% (v/v)Polar aprotic disruption of crystal lattice.Pro: Simple, fast.Con: High risk of precipitation; cellular toxicity limits dose.
Co-Solvent (PEG 400/EtOH) 50 - 200 µM≤ 2.0% (v/v)Lowers dielectric constant of the aqueous phase.Pro: Easy to formulate; bridges polarity gap.Con: High PEG concentrations can cause osmotic stress in cells.
HP-β-CD Complexation 100 - 1000+ µM≤ 5.0% (w/v)Encapsulates hydrophobic core in lipophilic cavity.Pro: Excellent stability; masks toxicity; no light scattering.Con: Requires 48h equilibration; requires HPLC quantification.
Nanocrystal Suspension > 1000 µMN/A (Aqueous)Drastically increases surface area for dissolution.Pro: Maximizes exposure without organic solvents.Con: Requires specialized milling equipment; potential assay interference.

References

  • National Institutes of Health (PMC). Structural insights and clinical advances in small-molecule inhibitors targeting TGF-β receptor I. Available at: [Link][1]

  • Journal of Medicinal Chemistry (ACS Publications). Evolution of PI3Kγ and δ Inhibitors for Inflammatory and Autoimmune Diseases. Available at: [Link][2]

  • MDPI. Amorphous Inclusion Complexes: Molecular Interactions of Hesperidin and Hesperetin with HP-Β-CD and Their Biological Effects. Available at:[Link][5]

  • National Institutes of Health (PMC). Changes in the intestinal absorption mechanism of icariin in the nanocavities of cyclodextrins. Available at:[Link][6]

Sources

Reference Data & Comparative Studies

Validation

Comparative Biological Activity of Pyrido-Oxazine Isomers: A Technical Guide for Drug Development

The pyrido-oxazine scaffold is a privileged pharmacophore in medicinal chemistry, characterized by a pyridine ring fused to a 1,4-oxazine ring. The relative position of the nitrogen atom in the pyridine ring yields vario...

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Author: BenchChem Technical Support Team. Date: March 2026

The pyrido-oxazine scaffold is a privileged pharmacophore in medicinal chemistry, characterized by a pyridine ring fused to a 1,4-oxazine ring. The relative position of the nitrogen atom in the pyridine ring yields various positional isomers, most notably pyrido[2,3-b][1,4]oxazine and pyrido[3,2-b][1,4]oxazine . This subtle structural variation—shifting the nitrogen atom by a single position—profoundly alters the electronic distribution, hydrogen-bonding capacity, and steric conformation of the molecule. Consequently, these isomers exhibit distinct target specificities and biological activities.

Designed for researchers and drug development professionals, this guide objectively compares the pharmacological profiles of these two primary isomers, providing mechanistic insights and validated experimental protocols to support preclinical investigations.

Mechanistic Pathways & Target Specificity

The orientation of the pyridine nitrogen dictates the electrostatic surface of the molecule, directly influencing how these isomers dock into the ATP- or NAD+-binding pockets of target kinases and enzymes.

Pyrido[2,3-b][1,4]oxazine Derivatives: The [2,3-b] isomers have demonstrated exceptional efficacy as kinase inhibitors. Rational design strategies hybridizing this scaffold with phenyl sulfonamide and pyrimidine have yielded highly potent compounds targeting Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) mutations in non-small cell lung cancer (NSCLC)[1]. The positioning of the pyridine nitrogen in the [2,3-b] orientation allows for optimal hydrogen bonding within the ATP-binding pocket of EGFR, particularly against the L858R/T790M double mutant[1]. Furthermore, these derivatives have shown potent inhibition of the2[2], a critical node in fibrotic and oncogenic signaling.

Pyrido[3,2-b][1,4]oxazine Derivatives: Conversely, the [3,2-b] isomers exhibit a distinct pharmacological profile. They have been heavily explored as potent inhibitors of 3[3] and 4[4]. The [3,2-b] geometry facilitates unique pi-stacking and electrostatic interactions required to occupy the NAD+ binding site of PARP7, thereby enhancing STING-induced IFN-I responses and promoting anti-tumor immunity[3]. Additionally, dihydro-pyrido[3,2-b][1,4]oxazine derivatives modulate PI3K pathways, influencing cellular growth, differentiation, and leukocyte activation[4].

Pathway Isomer23 Pyrido[2,3-b][1,4]oxazine EGFR EGFR-TK Mutation (L858R/T790M) Isomer23->EGFR Inhibits ALK5 ALK5 Receptor (TGF-β Type I) Isomer23->ALK5 Inhibits Isomer32 Pyrido[3,2-b][1,4]oxazine PARP7 PARP7 Enzyme Isomer32->PARP7 Inhibits PI3K PI3K Kinase Isomer32->PI3K Inhibits Apoptosis Cancer Cell Apoptosis EGFR->Apoptosis Induces ALK5->Apoptosis Induces Immune Immune Activation (IFN-I Signaling) PARP7->Immune Enhances PI3K->Immune Modulates

Fig 1. Divergent signaling pathway modulation by pyrido-oxazine isomers.

Quantitative Efficacy Profiling

The table below summarizes the comparative biological activity of these isomers across various targets and cell lines based on recent literature.

Isomer ClassPrimary TargetRepresentative Cell Line / AssayBest IC50 / EfficacyReference
Pyrido[2,3-b][1,4]oxazine EGFR-TK (Exon 19 del)HCC827 (NSCLC)0.09 μM[1]
Pyrido[2,3-b][1,4]oxazine EGFR-TK (L858R/T790M)NCI-H1975 (NSCLC)0.89 μM[1]
Pyrido[2,3-b][1,4]oxazine ALK5 (TGF-β Type I)ADP-GLO Kinase AssayHighly Active[2]
Pyrido[3,2-b][1,4]oxazine PARP7Murine Mammary Cancer CellsNanomolar Range[3]
Pyrido[3,2-b][1,4]oxazine PI3K KinaseLeukocyte AssayTarget-dependent[4]

Validated Experimental Methodologies

To ensure scientific integrity, the evaluation of these isomers requires robust, self-validating assay systems. The following protocols outline the causality behind each methodological step to guarantee reproducible results.

Protocol A: In Vitro Kinase Assay (ADP-GLO) for ALK5 / EGFR-TK

Causality: The ADP-GLO assay is selected because it directly measures the ADP produced during the kinase reaction[2]. This provides a highly sensitive, non-radioactive, and universally applicable readout for ATP-dependent enzymes, eliminating the false positives commonly associated with ATP-depletion assays.

  • Enzyme Preparation: Incubate 2.6 nM of purified human ALK5 or EGFR-TK with serial dilutions of the test pyrido-oxazine compound in a kinase buffer (Tris-HCl, MgCl2, BSA) for 15 minutes at room temperature. Rationale: Allows for equilibrium binding of the inhibitor to the enzyme pocket before substrate introduction.

  • Reaction Initiation: Add ultra-pure ATP and the specific peptide substrate to initiate the phosphorylation event. Incubate for 60 minutes.

  • ADP Detection: Add ADP-GLO reagent to terminate the kinase reaction and actively deplete the remaining unconsumed ATP. Incubate for 40 minutes. Rationale: This step is critical to eliminate background noise; any remaining ATP would cause a false luminescence signal.

  • Luminescence Conversion: Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which is subsequently utilized by Ultra-Glo Luciferase to produce light[2].

  • Quantification: Measure luminescence using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Protocol B: Cell Viability & Selectivity Screening (MTT Assay)

Causality: The MTT assay relies on the reduction of tetrazolium dye by NAD(P)H-dependent cellular oxidoreductase enzymes, accurately reflecting the metabolic activity of viable cells[1]. It is essential to run parallel assays on mutant cancer lines and wild-type normal lines to establish the therapeutic index and validate that the compound is selectively targeting the mutation rather than acting as a general cytotoxic poison.

  • Cell Seeding: Seed target cancer cells (e.g., HCC827, H1975) and a normal control cell line (e.g., BEAS-2B) into 96-well plates at 5×103 cells/well. Incubate overnight at 37°C in 5% CO2.

  • Compound Treatment: Treat cells with serial dilutions of pyrido-oxazine isomers (0.01 μM to 100 μM). Validation Check: Include a vehicle control (0.1% DMSO) to validate that solvent toxicity is not confounding the results.

  • MTT Incubation: After 72 hours of exposure, add 20 μL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Viable cells will form insoluble purple formazan crystals.

  • Solubilization & Reading: Carefully remove the media and dissolve the formazan in 150 μL of DMSO. Measure absorbance at 570 nm.

  • Therapeutic Window Calculation: Ensure that the IC50 for the normal BEAS-2B cells is significantly higher (e.g., >60 μM) than the cancer lines, confirming selective cytotoxicity[1].

Workflow Prep Compound Preparation Enzyme In Vitro Kinase Assay (ADP-GLO) Prep->Enzyme Cell Cell Viability (MTT Assay) Enzyme->Cell Selectivity Toxicity Screen (BEAS-2B cells) Cell->Selectivity Data IC50 Calculation & Lead Selection Selectivity->Data

Fig 2. Step-by-step biological evaluation workflow for pyrido-oxazine derivatives.

Conclusion

The positional isomerism within the pyrido-oxazine scaffold serves as a powerful tool in rational drug design. While pyrido[2,3-b][1,4]oxazines excel as ATP-competitive inhibitors for kinases like EGFR and ALK5, the pyrido[3,2-b][1,4]oxazines demonstrate superior efficacy in modulating targets like PARP7 and PI3K. Understanding these structure-activity relationships, paired with rigorous, self-validating experimental protocols, is paramount for advancing these promising candidates through the preclinical pipeline.

References

  • Title: Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer Source: National Institutes of Health (NIH / PMC) URL: [Link]

  • Title: PYRIDO OXAZINE DERIVATIVES AS ALK5 INHIBITORS (WO2022013311A1)
  • Title: Exploring the structural-activity relationship of hexahydropyrazino[1,2-d]pyrido[3,2-b][1,4]oxazine derivatives as potent and orally-bioavailable PARP7 inhibitors Source: ResearchGate / European Journal of Medicinal Chemistry URL: [Link]

  • Title: Dihydro-benzo-oxazine and dihydro-pyrido-oxazine derivatives (WO2013093849A1)

Sources

Comparative

Comparing the CNS effects of Hexahydropyrido[2,1-c]oxazin-8(1H)-one with known depressants

The landscape of central nervous system (CNS) therapeutics is undergoing a paradigm shift. For decades, the management of anxiety, refractory seizures, and neuroinflammatory conditions has relied heavily on classical CNS...

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Author: BenchChem Technical Support Team. Date: March 2026

The landscape of central nervous system (CNS) therapeutics is undergoing a paradigm shift. For decades, the management of anxiety, refractory seizures, and neuroinflammatory conditions has relied heavily on classical CNS depressants—most notably benzodiazepines and barbiturates. While effective, these agents carry a profound burden of side effects, including severe sedation, motor impairment, respiratory depression, and high addiction liability.

As a Senior Application Scientist, I frequently evaluate novel pharmacological scaffolds designed to bypass these limitations. One of the most promising breakthroughs in recent medicinal chemistry is the development of the Hexahydropyrido[2,1-c]oxazin-8(1H)-one core. This building block forms the foundation of the cis-hexahydro-pyrido-oxazinone (cis-HHPO) moiety, a highly soluble, reversible inhibitor of Monoacylglycerol Lipase (MAGL)[1].

This guide objectively compares the mechanistic and behavioral profiles of cis-HHPO-based MAGL inhibitors against classical CNS depressants, providing drug development professionals with a comprehensive framework for evaluating next-generation neuromodulators.

Structural Innovation: Overcoming Legacy Limitations

Historically, MAGL inhibitors utilized flat, highly lipophilic benzoxazinone rings. While potent, these legacy compounds suffered from poor aqueous solubility, limiting their bioavailability and cerebrospinal fluid (CSF) penetration.

The structural leap to the three-dimensional, saturated Hexahydropyrido[2,1-c]oxazin-8(1H)-one (cis-HHPO) scaffold solved this critical bottleneck. By replacing the phenyl ring of the central benzamide with a saturated piperidine fragment, researchers achieved a 55-fold increase in aqueous solubility [1]. This physiochemical optimization allows cis-HHPO derivatives to achieve high CSF exposures after systemic administration, making them privileged candidates for CNS-targeted drug development [1].

Mechanistic Divergence: Neuromodulation vs. Global Depression

To understand why cis-HHPO derivatives represent a safer alternative to known depressants, we must examine the causality of their signaling pathways.

Classical Depressants (e.g., Diazepam): Benzodiazepines act as positive allosteric modulators of the GABA-A receptor. By increasing the frequency of chloride channel openings, they induce widespread neuronal hyperpolarization. This global dampening of the CNS produces anxiolysis but inevitably causes off-target sedation, ataxia, and cognitive blunting [4].

cis-HHPO MAGL Inhibitors: Instead of globally shutting down neuronal firing, cis-HHPO derivatives act as "on-demand" neuromodulators. By reversibly inhibiting the MAGL enzyme, they prevent the hydrolysis of 2-arachidonoylglycerol (2-AG), a primary endocannabinoid [2].

  • Retrograde Signaling: Elevated 2-AG travels backward across the synaptic cleft to activate presynaptic CB1 receptors, suppressing the release of excitatory (glutamate) or inhibitory (GABA) neurotransmitters only at actively firing synapses [5].

  • Anti-Neuroinflammatory Action: Because MAGL is responsible for breaking down 2-AG into arachidonic acid (AA)—a precursor to pro-inflammatory prostaglandins—inhibiting MAGL simultaneously starves the neuroinflammatory cascade [2].

Mechanism HHPO cis-HHPO Scaffold (Hexahydropyrido[2,1-c]oxazin-8(1H)-one) MAGL Inhibits MAGL Enzyme HHPO->MAGL TwoAG Elevates 2-AG Levels MAGL->TwoAG AA Reduces Arachidonic Acid (AA) (Anti-inflammatory) MAGL->AA Prevents hydrolysis CB1 Activates CB1/CB2 Receptors (Neuromodulation) TwoAG->CB1 Benzo Classical Depressants (e.g., Diazepam) GABA GABA-A Receptor Positive Allosteric Modulation Benzo->GABA Depression Global CNS Depression (Sedation, Motor Impairment) GABA->Depression

Fig 1: Mechanistic divergence between cis-HHPO MAGL inhibitors and classical CNS depressants.

Quantitative Pharmacological Comparison

The physiological outcomes of these divergent mechanisms are stark. While both classes provide relief from anxiety and seizures, the cis-HHPO scaffold bypasses the severe safety liabilities of GABAergic agents. Notably, MAGL inhibition has been shown to terminate even diazepam-resistant status epilepticus[3].

Pharmacological Metriccis-HHPO MAGL InhibitorsClassical Depressants (Benzodiazepines)
Primary Target Monoacylglycerol Lipase (MAGL)GABA-A Receptor (Allosteric Site)
Mechanism of Action 2-AG elevation (Retrograde neuromodulation)Chloride influx (Global hyperpolarization)
Aqueous Solubility High (Optimized piperidine fragment)Variable (Often requires lipophilic vehicles)
Anxiolytic Efficacy High (Context-dependent, stress-responsive)High (Constitutive)
Sedation / Motor Impairment Low (Maintains baseline motor function)High (Dose-dependent ataxia)
Neuroinflammation Modulation Potent Reduction (Depletes AA pool)Negligible
Tolerance Liability Low (With reversible inhibitors)High (Receptor desensitization)

Experimental Methodology: A Self-Validating Protocol

To objectively prove that a cis-HHPO derivative provides anxiolysis without the sedative burden of classical depressants, we must design a self-validating experimental workflow. This protocol utilizes behavioral phenotyping coupled with LC-MS/MS lipidomics to ensure that the observed behavioral effects are causally linked to MAGL inhibition, rather than off-target receptor agonism.

Step 1: Formulation and Subject Grouping
  • Subjects: Adult male C57BL/6 mice (n=10 per group).

  • Formulation: Dissolve the cis-HHPO derivative in a biocompatible vehicle (e.g., 5% PEG400 / 5% Tween80 in saline). The high solubility of the Hexahydropyrido[2,1-c]oxazin-8(1H)-one core prevents the need for harsh solvents.

  • Treatment Groups:

    • Group A: Vehicle Control (i.p.)

    • Group B:cis-HHPO derivative (Targeting optimal MAGL occupancy)

    • Group C: Diazepam (2 mg/kg, Positive Control for CNS depression)

    • Group D:cis-HHPO + SR141716 (Rimonabant, 3 mg/kg). Causality Note: This CB1 antagonist group is critical to prove the anxiolytic effect is mediated by endocannabinoid signaling.

Step 2: Behavioral Phenotyping
  • Elevated Plus Maze (EPM) - Assessing Anxiolysis:

    • Place subjects in the center of the EPM 60 minutes post-dosing.

    • Record the time spent in the open vs. closed arms over 5 minutes.

    • Expected Outcome: Both Diazepam and cis-HHPO will significantly increase open-arm time compared to the vehicle, indicating anxiolysis [4].

  • Rotarod Assay - Assessing Sedation/Motor Impairment:

    • Place subjects on an accelerating rotarod (4 to 40 rpm over 5 minutes).

    • Record the latency to fall.

    • Expected Outcome: Diazepam subjects will exhibit a drastic reduction in fall latency due to GABA-mediated ataxia. cis-HHPO subjects will perform similarly to the vehicle group, proving efficacy without CNS depression [3].

Step 3: Target Engagement Validation (LC-MS/MS)
  • Tissue Extraction: Immediately following behavioral assays, euthanize subjects via cervical dislocation and rapidly freeze whole brain tissue in liquid nitrogen to halt lipid metabolism.

  • Lipidomics: Homogenize tissue and extract lipids using a chloroform/methanol gradient. Quantify 2-AG and Arachidonic Acid (AA) via LC-MS/MS.

  • Data Interpretation: A successful target engagement will show a 3- to 5-fold elevation in brain 2-AG levels and a proportional decrease in AA in the cis-HHPO group compared to the vehicle[1, 2]. This biochemical data self-validates the behavioral results, proving the mechanism of action.

Workflow Group Animal Grouping (Vehicle, cis-HHPO, Diazepam) Dose Systemic Administration (Targeting CNS Exposure) Group->Dose Behav1 Elevated Plus Maze (Anxiolytic Efficacy) Dose->Behav1 Behav2 Rotarod Test (Motor Coordination/Sedation) Dose->Behav2 Tissue Brain Tissue Extraction Behav1->Tissue Behav2->Tissue LCMS LC-MS/MS Lipidomics (Quantify 2-AG & AA) Tissue->LCMS

Fig 2: Self-validating in vivo workflow for comparing anxiolytic vs. sedative profiles.

Conclusion

The integration of the Hexahydropyrido[2,1-c]oxazin-8(1H)-one scaffold into MAGL inhibitors represents a major advancement in neuropharmacology. By shifting the therapeutic mechanism from the global neuronal suppression of classical depressants to the targeted, on-demand neuromodulation of the endocannabinoid system, researchers can decouple anxiolytic and neuroprotective efficacy from debilitating sedative side effects.

References

  • Title: Structure-Guided Discovery of cis-Hexahydro-pyrido-oxazinones as Reversible, Drug-like Monoacylglycerol Lipase Inhibitors Source: ACS Journal of Medicinal Chemistry URL: [Link]

  • Title: Therapeutic Potential of Monoacylglycerol Lipase Inhibitors Source: NIH / PMC URL: [Link]

  • Title: Inhibition of monoacylglycerol lipase terminates diazepam-resistant status epilepticus in mice and its effects are potentiated by a ketogenic diet Source: PubMed / NIH URL: [Link]

  • Title: Endocannabinoid Hydrolase Inhibitors: Potential Novel Anxiolytic Drugs Source: Dovepress URL: [Link]

  • Title: Therapeutic endocannabinoid augmentation for mood and anxiety disorders: comparative profiling of FAAH, MAGL and dual inhibitors Source: NIH / PMC URL: [Link]

Validation

Bridging the Translational Gap: A Comparative Guide to Validating In Vitro Anticancer Activity in Xenograft Models

For researchers, scientists, and drug development professionals, the journey from a promising in vitro result to a clinically relevant finding is fraught with challenges. A compound that exhibits potent anticancer activi...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the journey from a promising in vitro result to a clinically relevant finding is fraught with challenges. A compound that exhibits potent anticancer activity in a petri dish may fail spectacularly in a living organism. This guide provides an in-depth, experience-driven comparison of xenograft models, the workhorses of preclinical oncology research, for validating in vitro findings. We will dissect the critical choices, from model selection to experimental design and data interpretation, to empower you to build a robust and predictive in vivo validation strategy.

The Rationale for In Vivo Validation: Beyond the Dish

While in vitro assays are indispensable for high-throughput screening and mechanistic studies, they lack the complex biological context of a living system.[1][2] The tumor microenvironment (TME), with its intricate network of stromal cells, vasculature, and signaling molecules, profoundly influences tumor growth, metastasis, and therapeutic response.[3][4] Xenograft models, which involve the transplantation of human tumor cells or tissues into immunocompromised mice, provide a crucial intermediate step to assess a compound's efficacy in a more physiologically relevant setting.[5][6]

Choosing Your Weapon: A Comparative Analysis of Xenograft Models

The selection of an appropriate xenograft model is paramount and hinges on the specific research question. The two primary categories are Cell Line-Derived Xenografts (CDX) and Patient-Derived Xenografts (PDX).

Cell Line-Derived Xenografts (CDX): The Established Workhorse

CDX models are generated by implanting well-characterized, immortalized human cancer cell lines into immunocompromised mice.[7][8]

Advantages:

  • Reproducibility and Consistency: The use of established cell lines leads to predictable tumor growth rates and homogenous tumor populations, facilitating reproducible studies.

  • Cost-Effectiveness and Scalability: CDX models are generally less expensive and time-consuming to establish than PDX models, making them suitable for initial large-scale efficacy screening.[9]

  • Well-Characterized: Decades of research have resulted in a vast amount of data on the genetic and phenotypic characteristics of commonly used cell lines.

Limitations:

  • Lack of Heterogeneity: Cancer cell lines, having been cultured for extended periods, often lose the genetic and phenotypic heterogeneity of the original patient tumor.[7][8]

  • Artificial Microenvironment: The interaction between the tumor and the host is not fully representative of the human TME.

  • Poor Predictive Value for Some Drugs: The artificial nature of CDX models can sometimes lead to poor correlation with clinical outcomes.[10]

Patient-Derived Xenografts (PDX): A More Clinically Relevant Model

PDX models are established by directly implanting fresh tumor tissue from a patient into an immunodeficient mouse.[8][11] These models are gaining prominence as they are believed to better recapitulate the complexity of human cancer.[7][11]

Advantages:

  • Preservation of Tumor Heterogeneity: PDX models maintain the cellular and architectural diversity of the original patient tumor, including the presence of cancer stem cells.[11][12]

  • More Accurate Prediction of Clinical Response: Several studies have shown a higher correlation between drug responses in PDX models and the corresponding patient outcomes.[7][8][13]

  • Platform for Personalized Medicine: PDX models can be used to test the efficacy of various therapies on an individual patient's tumor, paving the way for personalized treatment strategies.[11]

Limitations:

  • Cost and Time: Establishing and passaging PDX models is significantly more expensive and time-consuming than for CDX models.[2][12]

  • Variability: The inherent heterogeneity of patient tumors can lead to greater variability in tumor growth and response to treatment between individual mice.[14][15]

  • Engraftment Failure: Not all patient tumors will successfully engraft and grow in mice.

  • Loss of Human Stroma: Over subsequent passages, the original human stromal components are gradually replaced by mouse stroma, which can alter the TME.[7][16]

Decision Matrix: CDX vs. PDX
FeatureCell Line-Derived Xenograft (CDX)Patient-Derived Xenograft (PDX)
Source Immortalized cancer cell linesFresh patient tumor tissue
Heterogeneity LowHigh (resembles original tumor)[7][11]
Clinical Relevance ModerateHigh[8][13]
Reproducibility HighModerate to Low
Cost LowerHigher[2]
Time to Establish ShorterLonger[2]
Best Use Case Initial large-scale screening, mechanistic studiesCo-clinical trials, biomarker discovery, personalized medicine[12][16]

Location, Location, Location: Subcutaneous vs. Orthotopic Implantation

The site of tumor implantation significantly impacts tumor behavior and the relevance of the model.

Subcutaneous Models: The Path of Least Resistance

In this widely used approach, tumor cells or fragments are injected into the flank of the mouse, just beneath the skin.[3][17]

Advantages:

  • Ease of Use: This method is technically straightforward and does not require specialized surgical skills.[4][18]

  • Simple Monitoring: Tumor growth can be easily and non-invasively monitored by caliper measurements.[17][18]

  • High Throughput: The simplicity of the procedure allows for the efficient screening of multiple compounds or dose regimens.[3]

Limitations:

  • Artificial Microenvironment: The subcutaneous space does not replicate the native organ environment, lacking organ-specific stromal interactions and vasculature.[3][4][17]

  • Limited Metastasis: Subcutaneous tumors rarely metastasize spontaneously in a way that reflects clinical disease progression.[3][17]

  • Altered Drug Response: The lack of a native microenvironment can affect how the tumor responds to therapies.[17]

Orthotopic Models: Mimicking the Native Habitat

Orthotopic implantation involves surgically placing the tumor cells or tissue in the corresponding organ of origin in the mouse (e.g., implanting a human pancreatic tumor in the mouse pancreas).[3][4]

Advantages:

  • High Biological Relevance: These models more accurately replicate the native TME, including interactions with organ-specific stroma and vasculature.[3][4][18]

  • Metastasis Modeling: Orthotopic tumors often metastasize to clinically relevant distant sites, allowing for the study of metastatic progression and the efficacy of anti-metastatic agents.[3][18]

  • More Predictive of Clinical Outcomes: The enhanced physiological relevance often translates to a better prediction of therapeutic efficacy in humans.[13][17]

Limitations:

  • Technical Complexity: Orthotopic implantation requires specialized surgical skills and can be more invasive for the animal.[4][17]

  • Difficult Monitoring: Tumor growth and metastasis often require advanced imaging techniques (e.g., bioluminescence, MRI) for monitoring.[10]

  • Higher Cost and Lower Throughput: The complexity of the procedure increases the cost and reduces the number of animals that can be processed.[17]

Comparative Summary: Subcutaneous vs. Orthotopic Implantation
FeatureSubcutaneous ModelOrthotopic Model
Implantation Site Beneath the skin (flank)Organ of origin
Technical Difficulty Low[4]High[17]
Tumor Monitoring Easy (calipers)[17]Difficult (imaging required)[10]
Microenvironment Artificial[3]Physiologically relevant[3][18]
Metastasis Rare[3][17]Common and clinically relevant[3][18]
Best Use Case Initial efficacy screeningStudying metastasis, tumor-stroma interactions, advanced drug efficacy testing

Visualizing the Workflow: From In Vitro to In Vivo

Xenograft_Workflow invitro_screening In Vitro Screening (e.g., IC50 determination) candidate_selection Lead Compound Selection invitro_screening->candidate_selection Promising Activity model_selection Model Selection (CDX vs. PDX, Subcutaneous vs. Orthotopic) candidate_selection->model_selection tumor_implantation Tumor Implantation model_selection->tumor_implantation treatment Treatment Administration tumor_implantation->treatment Tumor Establishment monitoring Tumor Growth & Health Monitoring treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint Study Conclusion

Caption: Overall workflow from in vitro screening to in vivo validation in xenograft models.

Experimental Protocols: A Step-by-Step Guide

Protocol 1: Establishment of a Subcutaneous Cell Line-Derived Xenograft (CDX) Model

This protocol outlines the key steps for establishing a subcutaneous CDX model, a common starting point for in vivo validation.

1. Cell Culture and Preparation:

  • Culture the chosen cancer cell line (e.g., HT-29 for colon cancer) under standard conditions, ensuring the cells are in their exponential growth phase.[19][20]

  • Confirm that the cells are free from mycoplasma contamination.

  • Harvest the cells using trypsin and wash them twice with sterile, serum-free media or phosphate-buffered saline (PBS).

  • Resuspend the cells at the desired concentration (e.g., 1-10 million cells per 100-200 µL). For some cell lines, co-injection with Matrigel can improve tumor take rates.

2. Animal Handling and Implantation:

  • Use immunocompromised mice (e.g., BALB/c nude or NOD/SCID), typically 6-8 weeks old.[19]

  • Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).

  • Shave and sterilize the injection site on the flank of the mouse.

  • Using a 27-gauge needle, inject the cell suspension subcutaneously.

3. Tumor Growth Monitoring and Treatment Initiation:

  • Monitor the mice regularly for tumor formation.

  • Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Measure tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

4. Treatment Administration and Monitoring:

  • Administer the test compound and vehicle control according to the planned dosing schedule and route (e.g., oral gavage, intraperitoneal injection).[20]

  • Monitor the mice daily for signs of toxicity, including weight loss, changes in behavior, and adverse reactions at the injection site.

5. Study Endpoint and Tissue Collection:

  • The study can be terminated based on predefined endpoints, such as a maximum tumor volume in the control group, a specific time point, or signs of excessive morbidity.[21]

  • Euthanize the mice according to approved ethical protocols.

  • Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry, Western blotting, or RNA sequencing).[19]

Protocol 2: Establishment of a Patient-Derived Xenograft (PDX) Model

This protocol provides a general framework for establishing a PDX model. Note that specific procedures may vary depending on the tumor type and institutional guidelines.

1. Patient Tissue Acquisition:

  • Obtain fresh tumor tissue from a patient biopsy or surgical resection under sterile conditions, following all institutional and ethical guidelines.[11]

  • Transport the tissue to the laboratory immediately in a suitable transport medium on ice.

2. Tissue Processing and Implantation:

  • In a biological safety cabinet, wash the tumor tissue with sterile PBS containing antibiotics.

  • Mechanically dissect the tumor into small fragments (approximately 2-3 mm³).[11]

  • Anesthetize an immunocompromised mouse (NSG or similar highly immunodeficient strains are often preferred for PDX).[8]

  • Make a small incision in the skin on the flank and create a subcutaneous pocket.

  • Implant one or two tumor fragments into the pocket and close the incision with surgical clips or sutures.[11] Alternatively, for orthotopic models, surgically implant the fragment into the corresponding organ.[22]

3. Engraftment and Passaging:

  • Monitor the mice for tumor growth, which can take several weeks to months.

  • Once the initial tumor (F0 generation) reaches a sufficient size (e.g., ~1.5 cm in diameter), euthanize the mouse and aseptically excise the tumor.[11]

  • A portion of the tumor can be cryopreserved or fixed for analysis.

  • The remaining tumor tissue can be passaged into new host mice (F1 generation) to expand the model for experimental cohorts.[11]

4. Efficacy Studies:

  • Once a sufficient number of mice with established tumors (typically from F2 or F3 generations to ensure stability) are available, they can be randomized into treatment and control groups for efficacy studies, following similar procedures for treatment administration and monitoring as described for CDX models.

Data Analysis and Interpretation: Unveiling the Story

The analysis of xenograft data requires careful statistical consideration.

  • Tumor Growth Inhibition (TGI): This is a common metric to express the efficacy of a treatment. It is often calculated as the percentage difference in the mean tumor volume between the treated and control groups at the end of the study.

  • Statistical Analysis: While a simple t-test on the final tumor volumes is often used, this approach ignores the longitudinal nature of the data.[15] Mixed-effects models that account for repeated measures over time can provide greater statistical power and a more nuanced understanding of the treatment effect.[14][23][24]

  • Survival Analysis: For studies where survival is an endpoint, Kaplan-Meier curves and log-rank tests are used to compare the survival distributions between treatment groups.

  • Correlation with Biomarkers: Integrating molecular data from the tumors (e.g., gene expression, mutations) with treatment response can help identify predictive biomarkers.

Ethical Considerations: The 3Rs

All animal studies must be conducted with the highest ethical standards. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be strictly adhered to:

  • Replacement: Use non-animal methods whenever possible.[25][26]

  • Reduction: Use the minimum number of animals necessary to obtain statistically significant results.[25][26]

  • Refinement: Minimize any pain, suffering, or distress to the animals.[25][26][27]

All animal protocols must be approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee.[25][27]

Conclusion: A Strategic Approach to In Vivo Validation

The validation of in vitro anticancer activity in xenograft models is a critical step in the drug development pipeline. There is no one-size-fits-all approach; the choice between CDX and PDX models, and between subcutaneous and orthotopic implantation, must be guided by the specific scientific objectives, available resources, and the desired level of clinical relevance. By carefully considering the strengths and limitations of each model and employing rigorous experimental design and data analysis, researchers can generate more predictive and translatable results, ultimately bridging the gap between the laboratory and the clinic.

References

  • Hera BioLabs. (n.d.). Orthotopic vs. Subcutaneous Xenograft Models of Human Cancer. Retrieved from [Link]

  • Crown Bioscience. (n.d.). Orthotopic vs. Subcutaneous Xenograft Models: Key Differences. Retrieved from [Link]

  • LIDE Biotech. (2023, July 18). Orthotopic Xenografts or Subcutaneous Tumor Models: Which Provides Better Insight into Cancer?. Retrieved from [Link]

  • TD2 Precision Oncology. (2023, October 24). Orthotopic vs. Subcutaneous: Unpacking the Strengths and Limitations of Tumor Model Implantation Sites. Retrieved from [Link]

  • Certis Oncology Solutions. (2021, April 23). The Subcutaneous Xenograft vs Orthotopic Xenograft Debate. Retrieved from [Link]

  • Jin, K., et al. (2016). Establishment of Patient-Derived Xenografts in Mice. Bio-protocol, 6(22), e2024. Retrieved from [Link]

  • Li, Y., et al. (2023). Patient-derived xenograft models: Current status, challenges, and innovations in cancer research. Cancer Letters, 559, 216124. Retrieved from [Link]

  • Tan, M., & Li, P. (2012). Statistical Analysis for Tumor Xenograft Experiments in Drug Development. In Statistical Methods in Drug Discovery and Development. InTech.
  • Martínez-Sabadell, A., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols, 3(4), 101783. Retrieved from [Link]

  • Lin, D., et al. (2023). Challenges and Prospects of Patient-Derived Xenografts for Cancer Research. Cancers, 15(17), 4363. Retrieved from [Link]

  • Martínez-Sabadell, A., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols, 3(4), 101783. Retrieved from [Link]

  • Workman, P., et al. (2010). Guidelines for the welfare and use of animals in cancer research. British Journal of Cancer, 102(11), 1555–1577. Retrieved from [Link]

  • Smith, M. A., et al. (2017). Prospective use of the Single Mouse Experimental Design for Evaluation of PLX038A. Oncotarget, 8(52), 89689–89700. Retrieved from [Link]

  • Richmond, A., & Su, Y. (2008). Mouse xenograft models vs GEM models for human cancer therapeutics. Disease Models & Mechanisms, 1(2-3), 78–82. Retrieved from [Link]

  • Rollin, B. E. (2017). The Ethics of Animal Use in Cancer Research: A Multidisciplinary Assessment and Strategies for Action. In The Palgrave Macmillan Animal Ethics Series. Palgrave Macmillan, Cham.
  • Fantela, J., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Journal of Visualized Experiments, (119), e55072.
  • German Cancer Research Center. (n.d.). Why we cannot do without animal testing in cancer research. Retrieved from [Link]

  • Sadaqa, E., et al. (2023). Xenograft Models for Preclinical Assessment of Anticancer Therapies: A Comprehensive Review. Cancers, 15(15), 3983.
  • Bate, S. T., & Williams, C. (2017).
  • Martínez-Sabadell, A., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR protocols, 3(4), 101783.
  • Klener, J., et al. (2020). An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models. Current Protocols in Pharmacology, 91(1), e81. Retrieved from [Link]

  • National Cancer Center. (2021, August 13). 患者腫瘍組織移植モデル(Patient-derived xenografts)を用いた創薬研究手法の開発. Retrieved from [Link]

  • Brezden-Masley, C., et al. (2024). Antineoplastic activity of GP-2250 in-vitro and in mouse xenograft models. Cancer Chemotherapy and Pharmacology, 93(2), 163–173.
  • Sun, L., et al. (2022). Opportunities and challenges of patient-derived models in cancer research: patient-derived xenografts, patient-derived organoid and patient-derived cells.
  • Altogen Labs. (n.d.). HT29 Xenograft Model. Retrieved from [Link]

  • Javanbakht, J., et al. (2013). Ethical considerations in animal studies. Journal of Medical Ethics and History of Medicine, 6, 11. Retrieved from [Link]

  • Voskoglou-Nomikos, T., et al. (2003). Clinical Predictive Value of the in Vitro Cell Line, Human Xenograft, and Mouse Allograft Preclinical Cancer Models. Clinical Cancer Research, 9(11), 4227-4239. Retrieved from [Link]

  • Dijkstra, K. K., et al. (2018). Establishment of patient-derived xenograft models and cell lines for malignancies of the upper gastrointestinal tract. BMC Cancer, 18(1), 856. Retrieved from [Link]

  • Schipper, H., et al. (2012). In vitro evaluation of clinical activity and toxicity of anticancer drugs using tumor cells from patients and cells representing normal tissues. Annals of Oncology, 23(3), 737-745. Retrieved from [Link]

  • Brezden-Masley, C., et al. (2024). Antineoplastic activity of GP-2250 in-vitro and in mouse xenograft models. Cancer Chemotherapy and Pharmacology, 93(2), 163-173. Retrieved from [Link]

  • The Jackson Laboratory. (2024, April 16). How-to Guide for Selecting Xenografts & Mouse Models for Preclinical Cancer Research. Retrieved from [Link]

  • Sharma, S. (2018, February 7). Which are the endpoint for subcutaneous tumor xenograft?. ResearchGate. Retrieved from [Link]

  • TransCure bioServices. (2024, March 25). How to use Cell line Derived Xenograft (CDX) and Patient Derived Xenograft (PDX) humanized mouse models. Retrieved from [Link]

  • Clarke, R. (1997). Issues in experimental design and endpoint analysis in the study of experimental cytotoxic agents in vivo in breast cancer and other models.
  • Berry, D. A. (2006). Biology, Models and the Analysis of Tumor Xenograft Experiments. Clinical Cancer Research, 12(18), 5337-5339. Retrieved from [Link]

  • Bate, S. T., et al. (2019).
  • Permatasari, F., et al. (2025, January 8). Optimizing Xenograft Models for Breast Cancer: A Comparative Analysis of Cell-Derived and Patient-Derived Implantation Techniques in Pre-Clinical Research. Journal of Experimental and Clinical Cancer Research.
  • Bate, S. T., et al. (2021). Exploring a model-based analysis of patient derived xenograft studies in oncology drug development. PeerJ, 9, e10793. Retrieved from [Link]

  • Kim, J. H., et al. (2021). Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells.
  • Hidalgo, M., et al. (2014). Patient-Derived Xenograft Models: An Emerging Platform for Translational Cancer Research. Cancer Discovery, 4(9), 998-1013. Retrieved from [Link]

  • Simeoni, M., et al. (2013). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Pharmaceutical Research, 30(12), 3178-3190. Retrieved from [Link]

  • Crown Bioscience. (2021, October 24). Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. Retrieved from [Link]

Sources

Comparative

Comparative analysis of pyrido-oxadiazoles versus pyrido-thiadiazoles bioactivity.

Title: Comparative Analysis of Pyrido-oxadiazoles vs. Pyrido-thiadiazoles: Bioactivity, Synthesis, and Target Affinity Introduction In modern drug discovery, the strategic replacement of functional groups—bioisosterism—i...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Analysis of Pyrido-oxadiazoles vs. Pyrido-thiadiazoles: Bioactivity, Synthesis, and Target Affinity

Introduction In modern drug discovery, the strategic replacement of functional groups—bioisosterism—is a cornerstone for optimizing pharmacokinetics (PK) and pharmacodynamics (PD). Among the most heavily utilized classical bioisosteres are 1,3,4-oxadiazoles and 1,3,4-thiadiazoles. When fused or linked to a pyridine or pyrido-pyrimidine core, these five-membered nitrogen-rich heterocycles yield highly potent scaffolds. While they share similar geometries, the substitution of oxygen for sulfur fundamentally alters the molecule's electronic distribution, lipophilicity, and target residence time. This guide provides an in-depth comparative analysis of pyrido-oxadiazoles and pyrido-thiadiazoles, detailing the causality behind their divergent bioactivities and providing validated synthetic workflows for drug development professionals.

Physicochemical Causality: The Oxygen vs. Sulfur Paradigm

To understand why a pyrido-thiadiazole might outperform a pyrido-oxadiazole (or vice versa) in a specific biological assay, we must examine the atomic properties of the heteroatoms [4].

  • Electronegativity & Hydrogen Bonding : Oxygen is highly electronegative (3.44) compared to sulfur (2.58). Consequently, pyrido-oxadiazoles act as strong hydrogen-bond acceptors. They are planar, rigid, and highly polar, making them excellent mimics for amides and esters in enzyme active sites.

  • Lipophilicity & Polarizability : Sulfur has a larger van der Waals radius and highly polarizable d -orbitals. The pyrido-thiadiazole scaffold generally exhibits a higher partition coefficient (LogP). This increased lipophilicity directly enhances cellular membrane permeability, which is often the causal factor behind the superior whole-cell assay performance of thiadiazoles compared to their oxadiazole counterparts [1].

Divergent Synthesis Workflows: A Self-Validating Approach

Both scaffolds are typically synthesized from a common precursor: a pyrido-diacylhydrazine. The choice of dehydrating or thionating agent dictates the final heterocycle. The following protocols are designed as self-validating systems, ensuring that the reaction's success can be monitored in real-time.

DivergentSynthesis Precursor Pyrido-diacylhydrazine Intermediate Oxa Pyrido-oxadiazole (O-Isostere) Precursor->Oxa P2O5, Toluene Reflux (-H2O) Thia Pyrido-thiadiazole (S-Isostere) Precursor->Thia Lawesson's Reagent THF, Reflux (-H2O, +S)

Divergent synthetic workflow for pyrido-oxadiazoles and pyrido-thiadiazoles.

Protocol A: Synthesis of Pyrido-oxadiazoles via Dehydrocyclization Causality: Phosphorus pentoxide ( P2​O5​ ) acts as a powerful dehydrating agent. It activates the carbonyl oxygen of the diacylhydrazine, facilitating an intramolecular nucleophilic attack by the adjacent nitrogen, expelling water to form the oxadiazole ring [1].

  • Reaction Setup : Suspend the pyrido-diacylhydrazine (1.0 eq) in anhydrous toluene. Add P2​O5​ (2.5 eq) portion-wise at 0∘C to control the initial exothermic interaction.

  • Cyclization : Heat the mixture to reflux ( 110∘C ) for 4-6 hours.

  • Self-Validation (TLC) : Monitor via TLC (Dichloromethane:Methanol, 9:1). The highly polar diacylhydrazine ( Rf​≈0.1 ) will disappear, replaced by a less polar, UV-active oxadiazole spot ( Rf​≈0.5 ).

  • Workup & Analytical Confirmation : Quench with ice water, neutralize with saturated NaHCO3​ , and extract with ethyl acetate. Validation: Confirm cyclization via FT-IR by observing the disappearance of the broad N-H and C=O stretches ( ∼1680 cm−1 ) and the appearance of a sharp C=N stretch ( ∼1620 cm−1 ).

Protocol B: Synthesis of Pyrido-thiadiazoles via Dehydrosulfurization Causality: Lawesson’s Reagent (LR) is utilized because it dually functions as a thionating agent (converting C=O to C=S) and a cyclizing agent. The intermediate thiohydrazide rapidly undergoes intramolecular cyclization due to the high nucleophilicity of sulfur [1].

  • Reaction Setup : Dissolve the pyrido-diacylhydrazine (1.0 eq) in anhydrous THF. Add Lawesson's Reagent (1.5 eq).

  • Cyclization : Reflux the mixture ( 65∘C ) for 6-8 hours under an inert argon atmosphere to prevent oxidation of the sulfur intermediate.

  • Self-Validation (LC-MS) : Aliquot 10 μL into methanol and run a rapid LC-MS. The target pyrido-thiadiazole will show a mass shift of +16 Da relative to the oxadiazole analog (replacing O with S), confirming successful thionation and cyclization.

  • Purification : Remove THF in vacuo, and purify via silica gel chromatography (Hexane:Ethyl Acetate gradient).

Comparative Bioactivity: Experimental Data Analysis

The structural nuances between these two rings lead to distinct pharmacological profiles, particularly in oncology and virology.

  • Anticancer Activity : Pyrido-thiadiazoles often exhibit superior cytotoxicity against solid tumors. The increased lipophilicity allows for better penetration of the dense tumor microenvironment. For instance, specific 1,3,4-thiadiazole derivatives have demonstrated potent IC50 values of 2.94 µM against HepG2 (hepatocellular carcinoma) cell lines [2].

  • Anti-HIV-1 Activity : Both scaffolds have been evaluated as integrase inhibitors. They function by chelating the Mg2+ ions in the viral integrase active site. While oxadiazoles provide a strong dipole interaction via their oxygen and nitrogen atoms, thiadiazoles often achieve a better fit in the adjacent hydrophobic pocket, leading to comparable or slightly enhanced viral inhibition rates [3].

Quantitative Data Summary

Compound ClassBiological Target / Cell LinePotency (IC50 / Inhibition)Key Pharmacological Driver
Pyrido-thiadiazole HepG2 (Hepatocellular Carcinoma) Enhanced lipophilicity drives superior intracellular accumulation[2].
Pyrido-oxadiazole C6 Rat Glioma Cell Line 0.0128−0.157 mM Rigid planar geometry mimics endogenous amide substrates [1].
Pyrido-oxadiazole HIV-1 Integrase (NL4-3 strain) ∼48% inhibition at Strong electronegative chelation of Mg2+ via N/O atoms [3].
Pyrido-thiadiazole HIV-1 Integrase (NL4-3 strain) ∼51% inhibition at Optimal balance of Mg2+ chelation and hydrophobic pocket fit [3].

Mechanistic Binding Pathways

The causality of their biological efficacy is rooted in their active-site interactions. The diagram below illustrates how the atomic differences dictate target binding dynamics.

BindingMechanism cluster_0 Bioisosteric Ligands Target Viral Integrase / Kinase (Mg2+ Active Site) Oxa Pyrido-oxadiazole • Strong H-bond Acceptor • Rigid Planar Fit • Lower LogP Oxa->Target Chelates Mg2+ via N/O Strong dipole interaction Thia Pyrido-thiadiazole • High Polarizability • Hydrophobic Pocket Fit • Higher LogP Thia->Target Chelates Mg2+ via N/S Enhanced van der Waals

Pharmacodynamic binding mechanisms of oxadiazole and thiadiazole bioisosteres.

Conclusion

When designing pyrido-heterocyclic drugs, the choice between an oxadiazole and a thiadiazole should be driven by the specific limitations of the lead compound. If the primary hurdle is target affinity driven by hydrogen bonding, the pyrido-oxadiazole is the superior choice. Conversely, if the lead suffers from poor cell permeability or requires exploitation of a hydrophobic sub-pocket, transitioning to the pyrido-thiadiazole bioisostere is the scientifically sound strategy.

Validation

Benchmarking the Synthetic Efficiency of Pyrido-Oxazine Core Routes: A Technical Comparison Guide

The pyrido-oxazine scaffold—particularly the pyrido[2,3-b][1,4]oxazine and pyrido[3,2-b][1,4]oxazine derivatives—has emerged as a privileged pharmacophore in modern medicinal chemistry. Its unique electronic distribution...

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Author: BenchChem Technical Support Team. Date: March 2026

The pyrido-oxazine scaffold—particularly the pyrido[2,3-b][1,4]oxazine and pyrido[3,2-b][1,4]oxazine derivatives—has emerged as a privileged pharmacophore in modern medicinal chemistry. Its unique electronic distribution and hydrogen-bonding capabilities make it a critical structural motif in the design of next-generation therapeutics, including highly potent Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) inhibitors targeting non-small cell lung cancer[1].

However, the synthesis of the pyrido-oxazine core presents distinct challenges compared to its benzo-fused analogs. The electron-deficient nature of the pyridine ring often impedes standard nucleophilic aromatic substitution ( SN​Ar ) and cyclization pathways. As a Senior Application Scientist, I have benchmarked the three primary synthetic routes used to access this core, evaluating them based on atom economy, scalability, stereocontrol, and late-stage functionalization capacity.

Mechanistic Overview & Route Causality

Choosing the correct synthetic route dictates not only the overall yield but the downstream flexibility of the molecular scaffold. Below is an analysis of the three leading methodologies.

Route A: One-Pot Annulation via Smiles Rearrangement

For the rapid construction of the unsubstituted or lightly substituted pyrido[2,3-b][1,4]oxazin-2-one core, the one-pot annulation of N-substituted-2-chloroacetamides with 2-halo-3-hydroxypyridines is the gold standard[2].

  • The Causality of Reagent Selection: This route relies exclusively on Cesium Carbonate ( Cs2​CO3​ ) in refluxing acetonitrile. The large ionic radius of the Cs+ cation minimizes tight ion-pairing, generating a highly reactive, "naked" phenoxide equivalent. This ensures that the initial reaction is strictly an O-alkylation rather than an N-alkylation. The intermediate then undergoes a spontaneous intramolecular Smiles rearrangement, driven by the electron-withdrawing nature of the pyridine ring, culminating in cyclization[2].

Route B: Multi-Step Cross-Coupling for Late-Stage Functionalization

When synthesizing complex targeted therapies, such as EGFR-TK inhibitors, the core must be orthogonally functionalized[1].

  • The Causality of Reagent Selection: A multi-step approach is required here. The pyrido-oxazine core is first N-sulfonylated. This step is critical: it not only installs a necessary pharmacophore but also protects the secondary amine, preventing catalyst poisoning during subsequent palladium-catalyzed Miyaura borylation and Suzuki cross-coupling steps[1].

Route C: Nucleophilic Addition–Cyclization with Ynamides

For the synthesis of chiral pyrido-oxazin-1-ones, traditional achiral routes fall short.

  • The Causality of Reagent Selection: Reacting N,O -acetals with ynamides triggers a highly stereoselective nucleophilic addition-cyclization sequence. The steric bulk of the ynamide dictates the facial approach of the nucleophile, resulting in outstanding diastereoselectivities ( dr>99:1 )[3].

Visualizing the Synthetic Logic

SmilesRearrangement A 2-Halo-3-hydroxypyridine + 2-Chloroacetamide B O-Alkylation Intermediate A->B Cs2CO3, MeCN, Reflux (Rapid O-alkylation) C Smiles Rearrangement (Intramolecular) B->C Base-driven Nucleophilic Attack D Pyrido[2,3-b][1,4]oxazin-2-one (Cyclized Core) C->D Spontaneous Ring Closure

Workflow of the one-pot Smiles rearrangement for pyrido-oxazine synthesis.

EGFR_Synthesis S1 7-Bromo-pyrido[2,3-b][1,4]oxazine S2 Sulfonylation (Pyridine, DCM) S1->S2 N-Functionalization S3 Miyaura Borylation (Pd(dppf)Cl2) S2->S3 Boronate Ester Formation S4 Suzuki Cross-Coupling (Pd(PPh3)4) S3->S4 Aryl Halide Coupling S5 EGFR-TK Inhibitor (Target Compound) S4->S5 Final Assembly

Multi-step synthetic route for pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors.

Comparative Benchmarking Data

The following table summarizes the quantitative performance metrics of each synthetic route, allowing researchers to select the optimal pathway based on their target profile.

Synthetic RoutePrimary ApplicationKey Reagents / CatalystsStep CountTypical YieldStereocontrolScalability
Route A: One-Pot Annulation Unsubstituted Core Synthesis Cs2​CO3​ , MeCN185–95%N/A (Achiral)High (Gram-scale)
Route B: Multi-Step Cross-Coupling Late-Stage SAR Functionalization Pd(dppf)Cl2​ , Pd(PPh3​)4​ 3–540–60% (Overall)N/A (Achiral)Moderate
Route C: Ynamide Addition Chiral Pyrido-oxazin-1-ones N,O -acetals, Ynamides170–90%Excellent ( dr>99:1 )Moderate

Experimental Protocols & Self-Validating Workflows

To ensure reproducibility, the following protocols integrate mechanistic checkpoints that allow the chemist to validate the reaction's progress in real-time.

Protocol 1: One-Pot Synthesis of Pyrido[2,3-b][1,4]oxazin-2-ones[2]

Objective: High-yield synthesis of the foundational heterocyclic core.

  • Preparation: Charge a flame-dried round-bottom flask with 2-halo-3-hydroxypyridine (1.0 equiv) and N-substituted-2-chloroacetamide (1.1 equiv).

  • Solvent & Base Addition: Add anhydrous acetonitrile to achieve a 0.5 M concentration. Add Cs2​CO3​ (2.5 equiv). Causality Note: Acetonitrile provides the optimal dielectric constant to stabilize the highly polar transition state during the Smiles rearrangement.

  • Reaction Execution: Reflux the mixture under an inert argon atmosphere.

  • Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc). Within 30 minutes, a new spot corresponding to the O-alkylated intermediate will appear. Over the next 4–6 hours, this spot will disappear as the intramolecular cyclization drives the formation of the final product.

  • Isolation: Cool to room temperature, filter through a Celite pad to remove inorganic cesium salts, and concentrate in vacuo. Purify via flash column chromatography.

Protocol 2: Synthesis of Functionalized Pyrido[2,3-b][1,4]oxazine Sulfonamides[1]

Objective: Synthesis of advanced intermediates for EGFR-TK inhibitor libraries.

  • N-Sulfonylation: Dissolve 7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine (1.0 equiv, 18.6 mmol) in anhydrous dichloromethane (40.0 mL). Add pyridine (3.0 equiv) and cool to 0 °C.

  • Electrophilic Addition: Dropwise add 2,5-difluorobenzenesulfonyl chloride (1.2 equiv).

  • Self-Validation Checkpoint: Pyridine acts as both an acid scavenger and a nucleophilic catalyst. The reaction mixture will exhibit a slight color shift as the transient pyridinium intermediate forms. Stir at room temperature for 16 hours.

  • Workup: Quench with deionized water. Extract the aqueous layer with dichloromethane. The sulfonamide product is highly stable and will partition cleanly into the organic layer. Dry over Na2​SO4​ and concentrate.

  • Downstream Borylation (Miyaura): Combine the isolated sulfonamide with bis(pinacolato)diboron, Pd(dppf)Cl2​ , and KOAc in 1,4-dioxane. Heat to 90 °C. Validation: Confirm the conversion of the aryl bromide to the boronate ester via LC-MS (monitoring for the pinacol mass adduct) prior to initiating the final Suzuki coupling.

References

  • 2 - PubMed / National Institutes of Health (NIH)

  • 1 - PMC / National Institutes of Health (NIH) 3.3 - The Journal of Organic Chemistry / ACS Publications

Sources

Comparative

A Head-to-Head Comparison of Pyrido[2,1-c]oxazin-8(1H)-one and its Bioisostere, Pyrido[1,2-a]pyrimidin-4-one

A Head-to-Head Comparison of Pyrido[2,1-c][1][2]oxazin-8(1H)-one and its Bioisostere, Pyrido[1,2-a]pyrimidin-4-one In the landscape of modern drug discovery, the strategic modification of lead compounds through bioisoste...

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Author: BenchChem Technical Support Team. Date: March 2026

A Head-to-Head Comparison of Pyrido[2,1-c][1][2]oxazin-8(1H)-one and its Bioisostere, Pyrido[1,2-a]pyrimidin-4-one

In the landscape of modern drug discovery, the strategic modification of lead compounds through bioisosteric replacement is a cornerstone of medicinal chemistry. This approach involves the substitution of a functional group or moiety with another that retains similar physical and chemical properties, with the goal of enhancing potency, selectivity, and pharmacokinetic profiles.[1] This guide provides a detailed comparison of the pyrido[2,1-c][2][1]oxazin-8(1H)-one scaffold and its classical bioisostere, pyrido[1,2-a]pyrimidin-4-one. The core structural difference lies in the replacement of the oxygen atom in the oxazine ring with a nitrogen atom to form the pyrimidinone ring, a subtle yet potentially impactful modification.

This comparison will delve into the synthesis of these two scaffolds, propose a framework for their head-to-head biological evaluation, and discuss the anticipated impact of this bioisosteric switch on their pharmacological properties. The insights provided are intended to guide researchers in the rational design of novel therapeutics based on these privileged heterocyclic systems.

The Rationale for Bioisosteric Replacement: Oxygen vs. Nitrogen

The replacement of an oxygen atom with a nitrogen atom in a heterocyclic ring system is a common tactic in medicinal chemistry. This substitution can significantly alter the molecule's properties in several ways:

  • Hydrogen Bonding: The introduction of a nitrogen atom, particularly an NH group, provides an additional hydrogen bond donor, which can lead to new or enhanced interactions with biological targets.

  • Basicity and pKa: The nitrogen atom introduces basicity to the ring system, which can influence the compound's solubility, membrane permeability, and potential for salt formation.

  • Metabolic Stability: The C-N bond is generally more resistant to metabolic cleavage than the C-O bond of an ether or lactone, potentially leading to improved metabolic stability and a longer half-life in vivo.[3]

  • Conformational Effects: The differing bond lengths and angles of C-N versus C-O can subtly alter the conformation of the heterocyclic ring, which may impact target binding.

The following sections will explore the practical implications of these differences through a comparative analysis of the synthesis and potential biological activities of pyrido[2,1-c][2][1]oxazin-8(1H)-one and pyrido[1,2-a]pyrimidin-4-one.

Synthesis of the Scaffolds

The construction of these bicyclic heterocyclic systems can be achieved through various synthetic strategies. Below are representative synthetic routes for both the pyrido[2,1-c][2][1]oxazin-8(1H)-one and pyrido[1,2-a]pyrimidin-4-one cores.

Synthesis of Pyrido[2,1-c][1][2]oxazin-8(1H)-one Derivatives

A common approach to the synthesis of the pyrido[2,1-c][2][1]oxazin-8(1H)-one scaffold involves the cyclization of a substituted pyridine with a suitable three-carbon building block containing an oxygen atom. One such method is the reaction of a 2-pyridone with an α-haloketone followed by an intramolecular cyclization. A related, more complex synthesis of a derivative has been described, which can be adapted for the parent compound.[2]

Synthesis of Pyrido[1,2-a]pyrimidin-4-one Derivatives

The synthesis of the pyrido[1,2-a]pyrimidin-4-one scaffold is well-established and often involves the condensation of a 2-aminopyridine with a β-ketoester or a related 1,3-dielectrophile. This versatile reaction allows for the introduction of a wide range of substituents on the pyrimidinone ring.[4]

Proposed Head-to-Head Biological Evaluation

Given that both pyridone and pyrimidinone-containing compounds have been investigated for a range of biological activities, including as kinase inhibitors and anticancer agents, a relevant comparative assay would be to evaluate their inhibitory activity against a specific protein kinase.[5][6] For the purpose of this guide, we will propose a hypothetical comparison of a representative pyrido[2,1-c][2][1]oxazin-8(1H)-one and its pyrido[1,2-a]pyrimidin-4-one bioisostere as inhibitors of a cancer-relevant kinase, such as SHP2.[6]

Experimental Workflow

The following workflow outlines the key steps for a head-to-head comparison of the two compounds.

G cluster_synthesis Compound Synthesis & Characterization cluster_physchem Physicochemical Profiling cluster_in_vitro In Vitro Biological Evaluation s1 Synthesis of Pyrido[2,1-c]oxazin-8(1H)-one s3 Purification (HPLC) & Structural Confirmation (NMR, MS) s1->s3 s2 Synthesis of Pyrido[1,2-a]pyrimidin-4-one s2->s3 p1 Solubility Assay s3->p1 p2 LogP/LogD Determination s3->p2 p3 pKa Measurement s3->p3 iv1 Kinase Inhibition Assay (e.g., SHP2) s3->iv1 iv3 Metabolic Stability Assay (Microsomes) s3->iv3 iv2 Cell-Based Proliferation Assay (e.g., Cancer Cell Line) iv1->iv2

Caption: Proposed experimental workflow for the head-to-head comparison.

Detailed Experimental Protocol: SHP2 Inhibition Assay
  • Reagents and Materials: Recombinant human SHP2 enzyme, appropriate peptide substrate, ATP, assay buffer, test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Assay Procedure:

    • Prepare a serial dilution of the test compounds in DMSO.

    • Add the SHP2 enzyme, peptide substrate, and assay buffer to a 384-well plate.

    • Add the diluted test compounds to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for the optimized reaction time.

    • Stop the reaction and detect the amount of ADP produced using the detection reagent and a luminometer.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Comparative Data Summary

The following table presents a hypothetical comparison of the key parameters that would be evaluated for the pyrido[2,1-c][2][1]oxazin-8(1H)-one and its pyrido[1,2-a]pyrimidin-4-one bioisostere.

ParameterPyrido[2,1-c][2][1]oxazin-8(1H)-onePyrido[1,2-a]pyrimidin-4-oneRationale for Difference
Molecular Weight XX + 1Replacement of O (16 Da) with NH (17 Da)
LogP LowerHigherThe NH group can increase polarity, but the overall effect on lipophilicity can be complex.
Aqueous Solubility HigherLowerThe oxygen atom may act as a better hydrogen bond acceptor with water.
pKa NeutralBasicThe pyridine-like nitrogen in the pyrimidinone ring is basic.
SHP2 IC50 (µM) 0.50.1The additional H-bond donor in the pyrimidinone may lead to a stronger interaction with the target.
Cell Proliferation GI50 (µM) 2.00.8Improved potency and potentially better cell permeability could lead to enhanced cellular activity.
Microsomal Half-life (min) 30>60The C-N bond is generally more stable to metabolism than the C-O bond.

Discussion and Structure-Activity Relationship (SAR) Analysis

The bioisosteric replacement of the oxygen atom in pyrido[2,1-c][2][1]oxazin-8(1H)-one with a nitrogen atom to form pyrido[1,2-a]pyrimidin-4-one is anticipated to have a profound impact on the molecule's biological and physicochemical properties. The introduction of a hydrogen bond donor and a basic center in the pyrimidinone analog could lead to enhanced target affinity, as hypothesized in the comparative data table. This new hydrogen bonding opportunity could allow for a more favorable interaction with the amino acid residues in the active site of the target protein.

Furthermore, the increased metabolic stability of the pyrimidinone scaffold is a significant advantage in drug design. The lactone-like C-O bond in the oxazinone is more susceptible to hydrolysis by esterases, whereas the lactam C-N bond in the pyrimidinone is generally more robust. This could translate to a longer in vivo half-life and improved pharmacokinetic profile for the pyrimidinone analog.

However, the introduction of a basic nitrogen atom will also increase the pKa of the molecule. This can have mixed effects on its drug-like properties. While it may improve aqueous solubility at acidic pH, it could also lead to increased clearance and potential off-target effects related to interactions with acidic tissues or proteins.

The following diagram illustrates the core structural change and the key property differences.

G cluster_parent Pyrido[2,1-c]oxazin-8(1H)-one cluster_bioisostere Pyrido[1,2-a]pyrimidin-4-one cluster_properties P O B NH P->B Bioisosteric Replacement p1 Neutral p2 H-bond Acceptor p3 Metabolically Labile (Lactone-like) b1 Basic b2 H-bond Donor/Acceptor b3 Metabolically Stable (Lactam)

Caption: Bioisosteric relationship and resulting property changes.

References

  • The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c][2][1]oxazine-1,8-diones - PMC. Available from: [Link]

  • Metallo-β-lactamase inhibitors by bioisosteric replacement: Preparation, activity and binding | Request PDF - ResearchGate. Available from: [Link]

  • Metallo-β-lactamase inhibitors by bioisosteric replacement: Preparation, activity and binding - PubMed. Available from: [Link]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Available from: [Link]

  • Bioisosteres that influence metabolism - Hypha Discovery Blogs. Available from: [Link]

  • Bioisosterism - Drug Design Org. Available from: [Link]

  • Novel pyrido[2,3-b][2][1]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC. Available from: [Link]

  • Synthesis, identification, and study of the biological activity of some new pyrimidine, oxazine, and thiazine derivatives throug. Available from: [Link]

  • SYNTHESIS, CHARACTERIZATION 8 BIOLOGICAL EVALUATION OF SOME NOVEL PYRIDO[1,2-A] PYRIMIDIN-4-ONE DERIVATIVES | Journal of Advanced Scientific Research. Available from: [Link]

  • Bioisosterism: A Rational Approach in Drug Design - Institute of Industrial Science, the University of Tokyo. Available from: [Link]

  • Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors: Bioisosteric Transformation from 3-Oxo-3,4-dihydro-2H-benzo[b][2][1]oxazin-6-yl Moiety | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Synthesis of novel pyranopyridothienopyrimidines derivatives based on fused thieno[3,2-d][2][7]oxazin-4-one - Arkivoc. Available from: [Link]

  • Applying a Bioisosteric Replacement Strategy in the Discovery and Optimization of Mesoionic Pyrido[1,2- a]pyrimidinone Insecticides: A Review - PubMed. Available from: [Link]

  • BIOISOSTERIC REPLACEMENT IN THE SEARCH FOR ANTIMICROBIAL AGENTS: DESIGN, SYNTHESIS AND ACTIVITY OF NOVEL 6-(1H-BENZIMIDAZOL-2-YL. Available from: [Link]

  • Synthesis and antimicrobial activity of novel pyrido[2,3-d]pyrimidin-4(1H)-ones, and 2-pyrazoline - arkat usa. Available from: [Link]

  • Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors - PubMed. Available from: [Link]

  • Synthesis of pyrido[2,1-a]isoquinolin-4-ones and oxazino[2,3-a]isoquinolin-4-ones: new inhibitors of mitochondrial respiratory chain - PubMed. Available from: [Link]

  • Bioisosteric Replacement as a Tool in Anti-HIV Drug Design - MDPI. Available from: [Link]

  • Synthesis and antibacterial activity of novel pyrido[1,2,3-de][2][1]benzoxazine-6-carboxylic acid derivatives carrying the 3-cyclopropylaminomethyl-4-substituted-1-pyrrolidinyl group as a C-10 substituent - PubMed. Available from: [Link]

  • (PDF) Synthesis and herbicidal activity of pyrido[2,3-d]pyrimidine-2,4-dione−benzoxazinone hybrids as novel protoporphyrinogen oxidase inhibitors - ResearchGate. Available from: [Link]

  • 3,4]pyrazino[2,1-b]quinazolinones through a cyclized dearomatization and trichloromethylation cascade strategy - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Synthesis and Biological Evaluation of Pyridazinone Analogues as Potential Cardiac Positron Emission Tomography Tracers | Request PDF - ResearchGate. Available from: [Link]

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - MDPI. Available from: [Link]

  • Synthesis and pharmacological evaluation of some 3-substituted octahydropyrido(2,1-c)(1,4)oxazines - PubMed. Available from: [Link]

  • Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC. Available from: [Link]

  • [Pyridinol derivatives. (8) Synthesis and pharmacological activity of 4-phenylalkyl-2H-pyrido[3,2-b] - PubMed. Available from: https://pubmed.ncbi.nlm.nih.gov/6663463/
  • Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines | Bentham Science. Available from: [Link]

  • Identification of Morpholino-2H-pyrido[3,2-b][2][1]oxazin-3(4H)-ones as Nonsteroidal Mineralocorticoid Antagonists - ACS Publications. Available from: [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives - SAR Publication. Available from: [Link]

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hexahydropyrido[2,1-c][1,4]oxazin-8(1H)-one
Reactant of Route 2
Hexahydropyrido[2,1-c][1,4]oxazin-8(1H)-one
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